N-Isohexadecylacrylamide
Description
Structure
2D Structure
Properties
CAS No. |
93858-85-6 |
|---|---|
Molecular Formula |
C19H37NO |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
N-(14-methylpentadecyl)prop-2-enamide |
InChI |
InChI=1S/C19H37NO/c1-4-19(21)20-17-15-13-11-9-7-5-6-8-10-12-14-16-18(2)3/h4,18H,1,5-17H2,2-3H3,(H,20,21) |
InChI Key |
WWJFZARCKRMGTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCNC(=O)C=C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of N-Isohexadecylacrylamide Monomer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of the N-Isohexadecylacrylamide monomer, a long-chain alkylacrylamide with potential applications in polymer chemistry, drug delivery systems, and material science. The document outlines a detailed experimental protocol, summarizes key quantitative data, and illustrates the synthetic pathway.
Core Concepts and Synthesis Overview
The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of acryloyl chloride with isohexadecylamine. This reaction, often carried out in the presence of an acid scavenger, results in the formation of an amide bond between the acryloyl group and the long-chain alkyl amine. The isohexyl branching of the alkyl chain can impart unique solubility and conformational properties to polymers derived from this monomer.
The general reaction scheme is as follows:
A base, such as triethylamine, is commonly used to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Subsequent purification is crucial to remove unreacted starting materials and byproducts.
Quantitative Data Summary
The following table summarizes the expected physicochemical properties and reaction parameters for the synthesis of this compound. The data is a combination of experimentally determined values for closely related long-chain N-alkylacrylamides and calculated values.
| Parameter | Value | Notes |
| Molecular Formula | C19H37NO | |
| Molecular Weight | 295.51 g/mol | |
| Appearance | White to off-white waxy solid | Expected at room temperature |
| Melting Point | ~ 60-70 °C | Estimated based on N-hexadecylacrylamide and N-octadecylacrylamide |
| Solubility | Soluble in organic solvents (e.g., THF, DCM, acetone); Insoluble in water | |
| Typical Reaction Yield | 70-90% | Dependent on reaction conditions and purification method |
| ¹H NMR (CDCl₃, δ ppm) | ~ 6.3-6.1 (m, 2H, CH₂=CH), ~ 5.6 (dd, 1H, CH₂=CH), ~ 5.5 (br s, 1H, NH), ~ 3.3 (q, 2H, N-CH₂), ~ 1.5 (m, 2H, N-CH₂-CH₂), ~ 1.25 (br s, large integral, alkyl CH₂), ~ 0.88 (m, 9H, terminal CH₃) | Estimated chemical shifts based on similar N-alkylacrylamides |
| ¹³C NMR (CDCl₃, δ ppm) | ~ 165 (C=O), ~ 131 (CH₂=CH), ~ 126 (CH₂=CH), ~ 40 (N-CH₂), ~ 30-22 (alkyl chain CH₂), ~ 14 (terminal CH₃) | Estimated chemical shifts based on similar N-alkylacrylamides |
| IR Spectroscopy (cm⁻¹) | ~ 3300 (N-H stretch), ~ 3080 (C=C-H stretch), ~ 2920 & 2850 (C-H stretch, alkyl), ~ 1655 (C=O stretch, Amide I), ~ 1620 (C=C stretch), ~ 1550 (N-H bend, Amide II) | Characteristic amide and vinyl group vibrational frequencies |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
Isohexadecylamine (14-methylpentadecan-1-amine)
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Acetone or Hexane for recrystallization
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Condenser (optional, for reactions at elevated temperatures)
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve isohexadecylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acryloyl Chloride: Dissolve acryloyl chloride (1.1 eq) in a minimal amount of anhydrous DCM or THF and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from acetone or hexane to yield this compound as a white to off-white waxy solid.
Visualizations
The following diagrams illustrate the chemical synthesis pathway and a general experimental workflow.
Caption: Chemical reaction for the synthesis of this compound.
Caption: Step-by-step experimental workflow for monomer synthesis.
Physicochemical Properties of N-Isohexadecylacrylamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isohexadecylacrylamide is a lipophilic monomer belonging to the N-alkylacrylamide family. Its structure, featuring a long, branched alkyl chain and a reactive acrylamide group, imparts unique properties that are of significant interest in materials science and drug delivery. The isohexadecyl group contributes to increased solubility in nonpolar solvents and can influence the self-assembly and thermal properties of polymers derived from it. This technical guide provides a comprehensive overview of the known and extrapolated physicochemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.
Physicochemical Properties
Direct experimental data for this compound is limited. The following table summarizes its predicted properties based on its chemical structure and data from homologous N-alkylacrylamides. For comparison, data for the linear N-hexadecylacrylamide and other long-chain N-alkylacrylamides are also presented.
| Property | This compound (Estimated) | N-Hexadecylacrylamide | N-Octadecylacrylamide | N-Dodecylacrylamide |
| Molecular Formula | C₂₀H₃₉NO | C₁₉H₃₇NO | C₂₁H₄₁NO | C₁₅H₂₉NO |
| Molecular Weight | 309.53 g/mol | 295.51 g/mol | 323.57 g/mol [1] | 239.40 g/mol [2] |
| Melting Point | 65-75 °C | ~70 °C | 74.5-75.5 °C[3] | Not available |
| Boiling Point | > 200 °C (at reduced pressure) | 430.5 °C at 760 mmHg[4] | Not available | Not available |
| Density | ~0.86 g/cm³ | 0.861 g/cm³[4] | Not available | Not available |
| Solubility | Soluble in organic solvents (e.g., acetone, THF), insoluble in water. | Soluble in organic solvents, insoluble in water. | Soluble in many organic solvents; Almost insoluble in water.[5] | Soluble in organic solvents, insoluble in water. |
| Appearance | White to off-white waxy solid. | White to off-white solid. | White or off-white crystalline solid.[5] | Solid |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N-substituted acrylamides is the reaction of an amine with acryloyl chloride in the presence of a base to neutralize the HCl byproduct. This procedure can be adapted for the synthesis of this compound from isohexadecylamine and acryloyl chloride.
Materials:
-
Isohexadecylamine
-
Acryloyl chloride
-
Triethylamine
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (anhydrous)
-
Hexane
-
Ethyl acetate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve isohexadecylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous THF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.1 equivalents), dissolved in anhydrous THF, to the stirred solution via the dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Evaporate the THF from the filtrate under reduced pressure.
-
Dissolve the resulting crude product in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a white solid.
Characterization of this compound
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the acrylamide group at approximately 5.6-6.3 ppm. The protons of the methylene group adjacent to the nitrogen will appear around 3.3 ppm. The numerous methylene and methyl protons of the isohexadecyl chain will be observed in the upfield region, typically between 0.8 and 1.6 ppm.
-
¹³C NMR: The carbon NMR spectrum should display a peak for the carbonyl carbon at around 165 ppm. The vinyl carbons are expected to resonate between 125 and 132 ppm. The carbons of the isohexadecyl chain will appear in the range of 14-40 ppm.
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide confirmation of the key functional groups. Expected characteristic absorption bands include:
-
N-H stretching: ~3300 cm⁻¹
-
C=O stretching (Amide I): ~1650 cm⁻¹
-
N-H bending (Amide II): ~1550 cm⁻¹
-
C=C stretching: ~1620 cm⁻¹
-
C-H stretching (alkyl): ~2850-2960 cm⁻¹
3.2.3. Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. The molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 309.53 g/mol would be expected.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Characterization workflow for this compound.
References
An In-depth Technical Guide to the Solubility of N-Isohexadecylacrylamide
For Researchers, Scientists, and Drug Development Professionals
N-Isohexadecylacrylamide, a long-chain alkylated acrylamide monomer, is a compound of interest in polymer chemistry and materials science, particularly in the development of novel drug delivery systems, hydrophobic coatings, and rheology modifiers. Its long isohexadecyl chain imparts significant hydrophobicity, which dictates its solubility profile and is a critical parameter for its application and processing. This guide provides a comprehensive overview of the expected solubility of this compound in various solvents, based on the established principles of polymer chemistry and data from related N-alkylacrylamides. It also outlines a detailed experimental protocol for the precise determination of its solubility.
Predicted Solubility Profile
Given its C16 isohexadecyl group, this compound is anticipated to be readily soluble in nonpolar organic solvents and poorly soluble to insoluble in polar solvents, particularly water. The branched nature of the "iso" group may slightly enhance its solubility in some organic solvents compared to its linear n-hexadecyl counterpart due to a disruption in crystal packing.
The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents.
| Solvent Classification | Solvent | Predicted Solubility | Rationale |
| Nonpolar | Hexane | Soluble | The long, nonpolar isohexadecyl chain will have strong van der Waals interactions with the nonpolar hexane molecules. |
| Toluene | Soluble | The aromatic and nonpolar nature of toluene will effectively solvate the hydrophobic alkyl chain. | |
| Chloroform | Soluble | Chloroform is a good solvent for many organic compounds and is expected to dissolve this compound. | |
| Polar Aprotic | Tetrahydrofuran (THF) | Soluble | THF has a good balance of polarity and nonpolar character, making it a versatile solvent for many polymers. |
| Acetone | Moderately Soluble | The polarity of acetone may limit its ability to fully solvate the long alkyl chain, leading to moderate solubility. | |
| Dimethylformamide (DMF) | Sparingly Soluble | DMF is a highly polar aprotic solvent and is less likely to be a good solvent for the highly nonpolar this compound. | |
| Polar Protic | Ethanol | Sparingly Soluble | The hydrogen-bonding capability of ethanol will not effectively interact with the hydrophobic isohexadecyl group, leading to poor solubility. |
| Methanol | Poorly Soluble | Methanol is more polar than ethanol and is expected to be a poorer solvent for this compound. | |
| Water | Insoluble | The high polarity and strong hydrogen-bonding network of water will make it a very poor solvent for the hydrophobic this compound. The principle of "like dissolves like" strongly suggests insolubility in aqueous media.[1] |
Experimental Protocol for Solubility Determination
To quantitatively determine the solubility of this compound, a gravimetric method can be employed. This method involves preparing a saturated solution at a specific temperature, separating the undissolved solid, and then determining the concentration of the dissolved solute in the supernatant.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., hexane, toluene, THF, ethanol)
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Vials with screw caps
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Pre-weighed glass vials for drying
-
Vacuum oven
Procedure
-
Sample Preparation : Accurately weigh an excess amount of this compound into a series of vials.
-
Solvent Addition : Add a precise volume (e.g., 5.0 mL) of the desired solvent to each vial.
-
Equilibration : Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for at least 24 hours to ensure saturation.
-
Phase Separation : After equilibration, centrifuge the vials at a high speed (e.g., 5000 rpm) for 20 minutes to pellet the undissolved solid.
-
Supernatant Collection : Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.22 µm filter to remove any suspended particles.
-
Solvent Evaporation : Dispense the filtered supernatant into a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Mass Determination : Once the solvent is completely evaporated, re-weigh the vial containing the dried solute.
-
Calculation : The solubility is calculated as the mass of the dissolved this compound per volume of solvent (e.g., in mg/mL or g/L).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
References
An In-depth Technical Guide to the Thermal Stability of N-Isohexadecylacrylamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-substituted acrylamides, a versatile class of monomers, give rise to polymers with a wide range of properties governed by the nature of the N-alkyl substituent. Among these, long-chain N-alkylacrylamides are of increasing interest for applications in drug delivery, biomaterials, and nanotechnology, where their hydrophobic side chains can drive self-assembly and influence interfacial properties. N-Isohexadecylacrylamide, with its branched C16 alkyl chain, is a promising candidate for creating novel polymers with unique thermal and solution behaviors.
This technical guide provides a comprehensive overview of the anticipated thermal stability of this compound and its corresponding polymer, poly(this compound). Due to the absence of direct literature data on this specific compound, this guide synthesizes information from analogous long-chain N-alkylacrylamides to project its thermal properties. Furthermore, it offers detailed experimental protocols for the synthesis and thermal analysis of this compound, enabling researchers to empirically determine its characteristics.
Projected Thermal Properties of Poly(this compound)
The thermal stability of poly(N-alkylacrylamide)s is influenced by the length and branching of the alkyl side chain. Generally, the introduction of a long alkyl chain is expected to influence the polymer's glass transition temperature (Tg) and its decomposition profile.
Based on studies of similar long-chain poly(N-alkylacrylamide)s, the following thermal behavior for poly(this compound) is anticipated:
-
Glass Transition Temperature (Tg): The bulky and flexible isohexadecyl group is expected to act as an internal plasticizer, leading to a relatively low glass transition temperature.
-
Decomposition Temperature: The thermal decomposition of poly(N-alkylacrylamide)s typically occurs in multiple stages. The initial weight loss is often associated with the loss of the alkyl side chain, followed by the degradation of the polymer backbone at higher temperatures. For poly(this compound), the initial decomposition is likely to occur in the range of 250-350°C, with the main chain scission happening at temperatures above 350°C.
For context, the thermal properties of various N-substituted polyacrylamides are summarized in the table below.
Data Presentation
Table 1: Thermal Properties of Various N-Substituted Polyacrylamides
| Polymer | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Reference Compound |
| Poly(N-isopropylacrylamide) | ~300 | ~400 | Yes |
| Poly(N-n-propylacrylamide) | Not Available | Not Available | No |
| Poly(N-n-hexylacrylamide) | Not Available | Not Available | No |
| Poly(N-dodecylacrylamide) | Not Available | Not Available | No |
| Poly(this compound) (Projected) | ~250-350 | >350 | No |
Note: Data for analogous compounds is limited in publicly available literature, highlighting the need for direct experimental investigation of this compound.
Experimental Protocols
To empirically determine the thermal stability of this compound, a two-step process is required: synthesis of the monomer and its polymer, followed by thermal analysis.
Protocol 1: Synthesis of this compound Monomer
This protocol is adapted from the general synthesis of N-alkylacrylamides.
Materials:
-
Isohexadecylamine
-
Acryloyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isohexadecylamine and triethylamine in anhydrous DCM.
-
Cool the flask in an ice bath.
-
Slowly add a solution of acryloyl chloride in anhydrous DCM to the cooled amine solution via the dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Wash the reaction mixture sequentially with 5% NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound monomer.
-
Purify the monomer by column chromatography or recrystallization.
Protocol 2: Polymerization of this compound
This protocol describes a standard free radical polymerization.
Materials:
-
This compound monomer
-
Azobisisobutyronitrile (AIBN) or other suitable initiator
-
Anhydrous toluene or other suitable solvent
-
Nitrogen or Argon gas source
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
Dissolve the this compound monomer and AIBN in anhydrous toluene in a Schlenk flask equipped with a magnetic stirrer.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes.
-
Heat the reaction mixture in an oil bath at 70°C for 24 hours under a nitrogen or argon atmosphere.
-
After cooling to room temperature, precipitate the polymer by pouring the solution into a large excess of a non-solvent such as methanol or hexane.
-
Collect the polymer by filtration and dry it under vacuum.
Protocol 3: Thermal Analysis by Thermogravimetric Analysis (TGA)
This protocol follows the general guidelines of ISO 11358.[1][2][3]
Instrument:
-
Thermogravimetric Analyzer
Procedure:
-
Place a small amount of the poly(this compound) sample (5-10 mg) into a TGA sample pan.
-
Place the pan into the TGA instrument.
-
Heat the sample from room temperature to a final temperature of 600°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset and peak decomposition temperatures.
Protocol 4: Thermal Analysis by Differential Scanning Calorimetry (DSC)
Instrument:
-
Differential Scanning Calorimeter
Procedure:
-
Accurately weigh a small amount of the poly(this compound) sample (5-10 mg) into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a heat-cool-heat cycle. For example:
-
Heat from room temperature to 150°C at 10°C/min.
-
Cool from 150°C to -50°C at 10°C/min.
-
Heat from -50°C to 150°C at 10°C/min.
-
-
Record the heat flow as a function of temperature.
-
Analyze the second heating scan to determine the glass transition temperature (Tg).
Mandatory Visualization
Caption: Workflow for the synthesis of this compound and its polymer.
Caption: Experimental workflow for the thermal analysis of Poly(this compound).
Conclusion
While direct experimental data on the thermal stability of this compound is not currently available, this guide provides a scientifically grounded projection of its properties based on analogous N-substituted acrylamides. The provided experimental protocols offer a clear pathway for researchers to synthesize and characterize this novel monomer and its polymer, thereby contributing valuable data to the field of polymer science. The unique branched structure of the isohexadecyl group suggests that poly(this compound) may exhibit distinct thermal and physical properties, making it a compelling target for future research in advanced materials and drug delivery systems.
References
A Technical Guide to the Molecular Weight Determination of Poly(N-Isohexadecylacrylamide)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for determining the molecular weight of poly(N-isohexadecylacrylamide), a polymer of significant interest in various scientific and pharmaceutical applications. This document details the core analytical techniques, presents experimental protocols, and summarizes key data for effective characterization.
Introduction
Poly(this compound) belongs to the family of poly(N-alkylacrylamide)s, which are known for their responsiveness to external stimuli, such as temperature. Accurate determination of the molecular weight and molecular weight distribution of this polymer is crucial as these parameters significantly influence its physicochemical properties, including its solubility, thermal behavior, and self-assembly characteristics. These properties, in turn, dictate its performance in applications ranging from drug delivery systems to advanced material science. This guide focuses on the most prevalent and effective techniques for its molecular weight characterization: Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) and Static Light Scattering (SLS).
Synthesis Overview: From Monomer to Polymer
The journey to characterizing poly(this compound) begins with its synthesis. The process typically involves two key stages: the synthesis of the this compound monomer, followed by its polymerization.
The monomer is commonly synthesized through the reaction of acryloyl chloride with isohexadecylamine.[1][2] The subsequent polymerization is often achieved via free-radical polymerization.[3][4]
References
- 1. Poly(acrylamide-co-alkylacrylamides) for electrophoretic DNA purification in microchannels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide) for Cell Culture Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hgxx.org [hgxx.org]
An In-depth Technical Guide to N-Isohexadecylacrylamide: Synthesis, Characterization, and Proposed Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proposed Synthesis of N-Isohexadecylacrylamide
The synthesis of this compound can be effectively carried out via the Schotten-Baumann reaction, a widely used method for the acylation of amines. This involves the reaction of isohexadecylamine with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol
Materials:
-
Isohexadecylamine (or 14-methylpentadecylamine)
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with isohexadecylamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M solution of the amine). Triethylamine (1.2 eq) is added to the solution.
-
Acylation: The reaction mixture is cooled to 0 °C in an ice bath. A solution of acryloyl chloride (1.1 eq) in anhydrous DCM is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Upon completion, the reaction mixture is quenched by the addition of water. The organic layer is separated and washed sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be employed.
Stoichiometry and Expected Yield
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Volume/Mass |
| Isohexadecylamine | ~241.48 | 0.0414 | 1.0 | 10.0 g |
| Acryloyl chloride | 90.51 | 0.0455 | 1.1 | 4.12 g |
| Triethylamine | 101.19 | 0.0497 | 1.2 | 5.03 g |
| Dichloromethane | - | - | - | 400 mL |
| Product | ~295.52 | - | - | ~10.5 g (85% yield) |
Note: The molar mass and quantities for isohexadecylamine are based on the structure of 14-methylpentadecylamine. The expected yield is an estimate and may vary.
Characterization
The structure and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.
Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.2-6.4 (m, 1H, CH=CH₂), δ 6.0-6.2 (dd, 1H, CH=CH₂ cis), δ 5.6-5.8 (dd, 1H, CH=CH₂ trans), δ 5.5-5.7 (br s, 1H, NH), δ 3.2-3.4 (q, 2H, N-CH₂), δ 1.4-1.6 (m, 2H, N-CH₂-CH₂), δ 1.1-1.4 (m, large, -(CH₂)n-), δ 0.8-0.9 (m, 9H, -CH(CH₃)₂ and -CH₃) ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 165.5 (C=O), δ 131.0 (CH=CH₂), δ 126.0 (CH=CH₂), δ 41.5 (N-CH₂), δ 39.0, 30.0, 29.5, 29.0, 27.0, 22.5 (-CH₂- and -CH- groups of the isohexyl chain), δ 14.0 (-CH₃) ppm. |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3080 (vinylic C-H stretch), ~2950-2850 (aliphatic C-H stretch), ~1660 (C=O stretch, Amide I), ~1620 (C=C stretch), ~1550 (N-H bend, Amide II), ~980 and ~910 (vinylic C-H bend out-of-plane).[1][2][3] |
| Mass Spec. (ESI-MS) | [M+H]⁺ calculated for C₁₉H₃₇NO: 296.2953; found: 296.29xx. |
Visualizations
Synthesis Reaction
Caption: Proposed reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Potential Applications
While specific applications for this compound are not yet established in the literature, its molecular structure suggests potential utility in several areas. The long, branched alkyl chain imparts significant hydrophobicity, which could be leveraged in the formation of:
-
Amphiphilic Polymers: Copolymerization with hydrophilic monomers could lead to polymers that self-assemble into micelles or vesicles in aqueous environments, potentially for drug encapsulation and delivery.
-
Thermoresponsive Materials: Similar to other N-substituted acrylamides, polymers of this compound may exhibit lower critical solution temperature (LCST) behavior, making them candidates for "smart" hydrogels and coatings.
-
Surface Modifiers: The long alkyl chain could be used to modify surfaces, rendering them hydrophobic or creating organized monolayers.
Further research is required to explore these and other potential applications. This guide provides the foundational synthetic and characterization knowledge to enable such investigations.
References
The Amphiphilic Nature of N-Isohexadecylacrylamide Polymers: A Technical Guide
Disclaimer: Direct experimental data for homopolymers of N-Isohexadecylacrylamide is limited in publicly available scientific literature. Therefore, this guide synthesizes information from studies on analogous long-chain N-alkylacrylamide polymers and hydrophobically modified polyacrylamides to provide a comprehensive overview of the expected properties and behaviors. The principles and experimental protocols are broadly applicable to this class of polymers.
Introduction
Poly(this compound) belongs to the class of N-substituted polyacrylamides, which are known for their stimuli-responsive and amphiphilic properties. The incorporation of a long alkyl chain, the isohexadecyl group (a C16 branched alkyl chain), imparts a significant hydrophobic character to the polymer, which, in conjunction with the hydrophilic acrylamide backbone, results in a pronounced amphiphilic nature. This dual characteristic allows these polymers to self-assemble in aqueous environments, forming structures such as micelles and nanoparticles. These attributes make them promising candidates for a variety of applications, particularly in drug delivery for the encapsulation of hydrophobic therapeutic agents.
This technical guide provides an in-depth look at the synthesis, characterization, and amphiphilic properties of polymers analogous to poly(this compound), offering valuable insights for researchers, scientists, and professionals in drug development.
Synthesis of Poly(N-alkylacrylamide)s
The synthesis of poly(N-alkylacrylamide)s is typically achieved through free-radical polymerization of the corresponding N-alkylacrylamide monomer. The general synthetic approach involves the reaction of acryloyl chloride with the corresponding alkylamine. For long-chain N-alkylacrylamides, the Ritter reaction, which involves the reaction of an olefin with a nitrile, is also a suitable method.
Experimental Protocol: Free-Radical Polymerization of N-Alkylacrylamide
This protocol is a general procedure that can be adapted for the synthesis of various poly(N-alkylacrylamide)s.
Materials:
-
N-alkylacrylamide monomer (e.g., N-dodecylacrylamide as a proxy)
-
Acrylamide (for copolymers)
-
Initiator (e.g., potassium persulfate, ammonium persulfate)
-
Cross-linker (e.g., N,N'-methylenebisacrylamide), if a hydrogel is desired
-
Solvent (e.g., deionized water, or an organic solvent like ethanol or dimethylformamide)
-
Nitrogen or Argon gas
Procedure:
-
The N-alkylacrylamide monomer and any comonomers (like acrylamide) are dissolved in the chosen solvent in a reaction flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.
-
For aqueous polymerization of hydrophobically modified polyacrylamides, a surfactant (e.g., sodium dodecyl sulfate) may be added to aid in the solubilization of the hydrophobic monomer.
-
The solution is deoxygenated by bubbling with nitrogen or argon gas for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
The initiator is dissolved in a small amount of the solvent and added to the reaction mixture.
-
The reaction is typically carried out at an elevated temperature (e.g., 50-70 °C) for several hours (e.g., 4-24 hours) under a nitrogen or argon atmosphere.
-
After the polymerization is complete, the polymer is purified to remove unreacted monomers and initiator residues. This is often done by precipitation in a non-solvent (e.g., methanol or acetone), followed by filtration and drying under vacuum. For water-soluble polymers, dialysis against deionized water is a common purification method.
Amphiphilic Properties and Self-Assembly
The amphiphilic nature of polymers like poly(this compound) drives their self-assembly in aqueous solutions. At concentrations above the critical micelle concentration (CMC), the polymer chains arrange themselves to minimize the unfavorable interactions between the hydrophobic alkyl chains and water. This results in the formation of micelles, which are core-shell nanostructures. The hydrophobic alkyl chains form the core, creating a microenvironment capable of solubilizing hydrophobic molecules, while the hydrophilic polyacrylamide backbone forms the corona, which interfaces with the aqueous environment and provides colloidal stability.
Critical Micelle Concentration (CMC)
The CMC is a key parameter that defines the concentration at which micellization begins. It is an indicator of the stability of the micelles; a lower CMC value signifies that the micelles are more stable upon dilution. The CMC is influenced by factors such as the length of the hydrophobic alkyl chain, the overall molecular weight of the polymer, and the presence of any comonomers. Generally, for a given polymer backbone, a longer hydrophobic chain leads to a lower CMC.
Data on Analogous Long-Chain Poly(N-alkylacrylamide) Copolymers
Due to the lack of specific data for poly(this compound), the following table summarizes the properties of a related amphiphilic oligomer consisting of dodecyl acrylamide and sodium acrylate.
| Polymer Composition | Critical Micelle Concentration (CMC) | Aggregate Size (Diameter) | Reference |
| 3.0C₁₂AAm-7.5AA | Features the lowest CMC among the tested oligomers | ~10 nm | [1] |
Note: xC₁₂AAm-yAA refers to an oligomer with 'x' units of dodecyl acrylamide and 'y' units of sodium acrylate.
Characterization of Amphiphilic Polymers
A variety of analytical techniques are employed to characterize the structure and properties of amphiphilic polymers and their self-assembled structures.
| Property to be Measured | Characterization Technique(s) |
| Chemical Structure and Composition | Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy |
| Molecular Weight and Polydispersity | Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) |
| Critical Micelle Concentration (CMC) | Fluorescence Spectroscopy (using a probe like pyrene), Surface Tensiometry |
| Micelle Size and Size Distribution | Dynamic Light Scattering (DLS) |
| Micelle Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) |
| Drug Loading Capacity and Encapsulation Efficiency | UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC) |
Experimental Protocol: Determination of CMC by Fluorescence Spectroscopy
This protocol describes a common method for determining the CMC of amphiphilic polymers using a hydrophobic fluorescent probe, such as pyrene.
Materials:
-
Amphiphilic polymer solution of known concentration
-
Pyrene stock solution in a volatile organic solvent (e.g., acetone)
-
Aqueous buffer or deionized water
-
Volumetric flasks
-
Fluorometer
Procedure:
-
A series of polymer solutions with varying concentrations are prepared in volumetric flasks.
-
A small aliquot of the pyrene stock solution is added to each flask, ensuring the final pyrene concentration is very low (e.g., in the micromolar range).
-
The organic solvent is allowed to evaporate completely, typically by leaving the solutions to stir overnight, covered from light. This ensures that the pyrene is partitioned into the hydrophobic domains of the polymer micelles.
-
The fluorescence emission spectra of the solutions are recorded using a fluorometer. The excitation wavelength is typically set around 333-335 nm for pyrene.
-
The ratio of the fluorescence intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) of the pyrene emission spectrum (I₁/I₃) is plotted against the logarithm of the polymer concentration.
-
The CMC is determined from the inflection point of this plot, which indicates the onset of micelle formation and the partitioning of pyrene into the hydrophobic micellar cores.
Visualization of Key Processes
Self-Assembly of Amphiphilic Polymers
The following diagram illustrates the process of micellization of amphiphilic polymers in an aqueous solution.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Poly(N-Isohexadecylacrylamide) via Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and characterization of poly(N-isohexadecylacrylamide), a hydrophobic polymer with potential applications in drug delivery and material science. The procedure outlines the synthesis of the this compound monomer followed by its polymerization via free-radical initiation.
Introduction
Poly(N-alkylacrylamides) are a versatile class of polymers known for their responsiveness to external stimuli, such as temperature. While poly(N-isopropylacrylamide) (PNIPAM) is the most studied member of this family, polymers with longer alkyl chains, such as poly(this compound), offer increased hydrophobicity, which can be advantageous for the encapsulation of poorly water-soluble drugs and for creating materials with unique thermal and solution properties. This document provides a comprehensive guide to the synthesis of poly(this compound) using a standard free-radical polymerization technique.
Experimental Protocols
Materials
| Material | Supplier | Grade |
| Acryloyl chloride | Sigma-Aldrich | 98% |
| Isohexadecylamine | TCI | >95% |
| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Sodium bicarbonate (NaHCO₃) | Fisher Scientific | Reagent Grade |
| Anhydrous magnesium sulfate (MgSO₄) | Sigma-Aldrich | ≥99.5% |
| Toluene | Sigma-Aldrich | Anhydrous, 99.8% |
| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | Sigma-Aldrich | 98% |
| Methanol | Fisher Scientific | ACS Grade |
| Diethyl ether | Fisher Scientific | ACS Grade |
Note: All reagents should be used as received unless otherwise specified. AIBN should be recrystallized from methanol before use for optimal results.
Synthesis of this compound Monomer
This protocol describes the synthesis of the this compound monomer through the reaction of acryloyl chloride with isohexadecylamine.
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve isohexadecylamine (10.0 g, 41.4 mmol) and triethylamine (6.3 mL, 45.5 mmol) in 100 mL of anhydrous dichloromethane.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of acryloyl chloride (3.7 g, 41.4 mmol) in 20 mL of anhydrous dichloromethane to the stirred solution via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours under a nitrogen atmosphere.
-
Wash the reaction mixture sequentially with 50 mL of a saturated aqueous solution of sodium bicarbonate and 50 mL of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound monomer as a white solid.
Radical Polymerization of this compound
This protocol details the free-radical polymerization of the this compound monomer in toluene using AIBN as the initiator.
Procedure:
-
In a 100 mL Schlenk flask equipped with a magnetic stirrer, dissolve this compound (5.0 g, 16.9 mmol) and AIBN (0.028 g, 0.17 mmol, 1 mol% with respect to the monomer) in 50 mL of anhydrous toluene.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for 24 hours under a nitrogen atmosphere with constant stirring.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold methanol (e.g., 500 mL) with vigorous stirring.
-
Collect the precipitated white polymer by filtration.
-
Wash the polymer with fresh cold methanol and dry it in a vacuum oven at 40 °C to a constant weight.
Characterization Data
The following table summarizes typical characterization data for poly(this compound) synthesized by the protocol described above.
| Parameter | Method | Typical Value |
| Monomer Characterization | ||
| Appearance | Visual | White solid |
| ¹H NMR (CDCl₃, δ) | NMR Spectroscopy | 6.3 (dd, 1H, CH =CH₂), 6.1 (dd, 1H, CH=CH H), 5.6 (dd, 1H, CH=CHH ), 3.3 (t, 2H, -NH-CH ₂-), 1.5 (m, 1H, -CH₂-CH (CH₃)₂), 1.2-1.4 (m, 24H, -(CH ₂)₁₂-), 0.9 (d, 6H, -CH(CH ₃)₂) |
| Polymer Characterization | ||
| Appearance | Visual | White powder |
| Number-average molecular weight (Mₙ) | GPC | 25,000 - 40,000 g/mol |
| Polydispersity Index (PDI) | GPC | 1.8 - 2.5 |
| Glass Transition Temperature (T₉) | DSC | 80 - 100 °C |
| Solubility | - | Soluble in toluene, THF, chloroform; Insoluble in water, methanol, ethanol |
Diagrams
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
Radical Polymerization Mechanism
Application Notes and Protocols for N-Isohexadecylacrylamide (NiHDA) Hydrogel Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Isohexadecylacrylamide (NiHDA) is a long-chain, hydrophobic N-substituted acrylamide monomer. When polymerized into a hydrogel, it is anticipated to exhibit unique thermoresponsive and hydrophobic properties, making it a material of interest for controlled drug delivery of hydrophobic therapeutic agents, tissue engineering scaffolds with specific cell-adhesive properties, and as a component in stimuli-responsive smart materials. The long alkyl chain is expected to significantly influence the lower critical solution temperature (LCST) and the mechanical properties of the resulting hydrogel.
This document provides a generalized protocol for the preparation of this compound hydrogels based on standard free-radical polymerization techniques commonly employed for N-alkylacrylamide hydrogels. As specific literature on NiHDA hydrogel synthesis is not widely available, this protocol should be considered a starting point for experimental design, and optimization of the component concentrations and reaction conditions is highly recommended.
Quantitative Data Summary
The following table summarizes typical component concentrations for the free-radical polymerization of N-alkylacrylamide hydrogels. These ranges are provided as a guide for the development of a specific formulation for this compound hydrogels.
| Component | Molar Ratio (to Monomer) | Typical Concentration Range | Purpose |
| This compound (Monomer) | 1.0 | 5 - 20 wt% | Primary structural component of the hydrogel |
| N,N'-methylenebis(acrylamide) (Crosslinker) | 0.01 - 0.1 | 1 - 10 mol% of monomer | Forms the cross-linked polymer network |
| Ammonium Persulfate (Initiator) | 0.001 - 0.01 | 0.1 - 1 mol% of monomer | Initiates the polymerization reaction |
| N,N,N',N'-tetramethylethylenediamine (Accelerator) | 0.001 - 0.01 | 0.1 - 1 mol% of monomer | Accelerates the rate of polymerization |
| Solvent (e.g., Water/Solvent mix) | - | 80 - 95 wt% | Dissolves reactants and forms the gel matrix |
Experimental Protocol: Free-Radical Polymerization of this compound Hydrogel
This protocol describes the synthesis of a NiHDA hydrogel using a redox-initiated free-radical polymerization method.
Materials:
-
This compound (NiHDA)
-
N,N'-methylenebis(acrylamide) (MBAm)
-
Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized water
-
Co-solvent such as isopropanol or dimethyl sulfoxide (DMSO) may be required to dissolve the hydrophobic NiHDA monomer.
-
Nitrogen or Argon gas
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Monomer Solution Preparation:
-
In a reaction vessel, dissolve the desired amount of this compound and N,N'-methylenebis(acrylamide) in the chosen solvent or solvent mixture.
-
Note: Due to the hydrophobic nature of NiHDA, a co-solvent may be necessary. Start with a water:co-solvent ratio of 9:1 and adjust as needed to achieve complete dissolution. Gentle heating may aid in dissolution.
-
-
Inert Atmosphere:
-
Purge the monomer solution with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
-
Initiation of Polymerization:
-
While maintaining the inert atmosphere, add the ammonium persulfate solution to the monomer mixture and stir to combine.
-
Add TEMED to the reaction mixture. The amount of TEMED can be adjusted to control the rate of polymerization.
-
-
Gelation:
-
Immediately after adding the initiator and accelerator, pour the solution into a mold of the desired shape (e.g., petri dish, between two glass plates with a spacer).
-
Allow the polymerization to proceed at room temperature. Gelation should occur within 30-60 minutes. To ensure complete polymerization, allow the gel to set for at least 24 hours.
-
-
Purification:
-
After polymerization, carefully remove the hydrogel from the mold.
-
Cut the hydrogel into smaller pieces to facilitate the removal of unreacted monomers and other impurities.
-
Immerse the hydrogel pieces in a large volume of deionized water.
-
Purify the hydrogel by dialysis against deionized water for 3-5 days, changing the water frequently (at least twice a day).
-
-
Drying (Optional):
-
For characterization of the dry polymer or for certain applications, the purified hydrogel can be dried.
-
Freeze the hydrogel at -20°C or below and then lyophilize until all the water has been removed.
-
Visualizations
Caption: Experimental workflow for this compound hydrogel synthesis.
Caption: Key components and their roles in hydrogel formation.
Application Notes & Protocols for N-Isohexadecylacrylamide (NiHDA) as a Polymerizable Surfactant in Emulsion Polymerization
Audience: Researchers, Scientists, and Drug Development Professionals
Application Notes
N-Isohexadecylacrylamide (NiHDA) is a non-ionic, polymerizable surfactant (also known as a "surfmer" or reactive surfactant) designed for use in emulsion polymerization. Its unique molecular structure, featuring a hydrophilic acrylamide head group and a branched, hydrophobic C16 alkyl chain, allows it to participate directly in the free-radical polymerization process. This covalent incorporation into the polymer backbone offers significant advantages over conventional, physically adsorbed surfactants, particularly in applications requiring high stability, minimal surfactant migration, and enhanced product performance, such as in drug delivery carriers, specialty coatings, and advanced adhesives.
Principle of Operation
In a typical emulsion polymerization, conventional surfactants form micelles that serve as nucleation sites for polymer particles and stabilize these particles sterically or electrostatically in the aqueous phase. However, these surfactants can desorb from the particle surface over time or under environmental stress, leading to instability, and can migrate within the final polymer film, negatively impacting properties like water resistance and adhesion.
NiHDA overcomes these limitations. Its acrylamide moiety readily copolymerizes with common monomers (e.g., acrylates, methacrylates, styrene). As a result, the surfactant becomes permanently anchored to the surface of the polymer particles.[1][2] This "locking-in" mechanism ensures that the stabilizing function is maintained throughout the lifecycle of the product.[3]
Key Advantages
-
Enhanced Colloidal Stability: The permanent covalent bonding of NiHDA to the latex particles provides robust steric stabilization, leading to excellent resistance against coagulation induced by mechanical shear, electrolytes, or freeze-thaw cycles.[1][4]
-
Reduced Surfactant Migration: By anchoring the surfactant to the polymer, issues such as "surfactant bloom" in coatings and films are eliminated. This leads to improved water resistance, better clarity, and superior adhesion properties in the final product.[1]
-
Improved Film Properties: Films cast from latexes stabilized with NiHDA exhibit lower water sensitivity and enhanced barrier properties. This is critical for applications like controlled-release drug formulations and protective coatings.[4]
-
Design of Core-Shell Architectures: As a reactive component, NiHDA is ideal for multi-stage polymerization processes used to create well-defined core-shell particles. It can be used to form a permanently hydrophilic and stable outer shell, which is highly desirable for encapsulating therapeutic agents or creating functionalized nanoparticles.
Applications in Drug Development
The properties of NiHDA-stabilized latexes make them highly suitable for advanced pharmaceutical applications:
-
Drug-Loaded Nanoparticles: Creation of highly stable, monodisperse polymer nanoparticles for encapsulating hydrophobic drugs, protecting them from degradation and enabling targeted delivery.
-
Thermo-Responsive Microgels: Copolymerization with monomers like N-isopropylacrylamide (NIPAM) can yield thermo-responsive microgels. The permanent stabilization by NiHDA ensures particle integrity during volume phase transitions, which is crucial for stimuli-responsive drug release systems.
-
Biofunctionalization: The acrylamide group, post-polymerization, presents a potential site for further chemical modification, allowing for the attachment of targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface.
Experimental Protocols
This section provides a representative protocol for the semi-continuous emulsion polymerization of a model acrylic latex using this compound as the sole stabilizing surfactant.
Materials & Equipment
-
Monomers: Methyl methacrylate (MMA), Butyl acrylate (BA) (inhibitor removed)
-
Surfactant: this compound (NiHDA)
-
Initiator: Ammonium persulfate (APS) or Potassium persulfate (KPS)
-
Continuous Phase: Deionized (DI) water
-
Equipment:
-
Jacketed glass reactor (1 L) with overhead stirrer, reflux condenser, and thermocouple.
-
Nitrogen inlet/outlet.
-
Three separate feed pumps (e.g., peristaltic or syringe pumps) for monomer pre-emulsion and initiator solution.
-
Heating/cooling circulator for the reactor jacket.
-
Workflow Diagram: Semi-Continuous Emulsion Polymerization
Caption: Workflow for semi-continuous emulsion polymerization.
Step-by-Step Procedure
-
Preparation of Solutions (Pre-emulsion and Initiator):
-
Monomer Pre-emulsion: In a beaker, combine MMA (e.g., 100g) and BA (e.g., 100g). In a separate vessel, dissolve NiHDA (e.g., 4g, 2% based on monomer weight) in DI water (e.g., 80g). Slowly add the monomer mixture to the NiHDA solution under high shear (e.g., using a homogenizer) for 15-20 minutes to form a stable, milky-white pre-emulsion.
-
Initiator Solution: Dissolve APS (e.g., 1g) in DI water (e.g., 50g).
-
-
Reactor Setup and Seeding (Seed Stage):
-
Charge the jacketed reactor with DI water (e.g., 200g).
-
Begin purging with nitrogen and start agitation (e.g., 200 RPM).
-
Heat the reactor to the target temperature, typically 80°C.
-
Once at temperature, add an initial charge of the initiator solution (e.g., 10% of the total solution) to the reactor.
-
Immediately follow with a small portion of the monomer pre-emulsion (e.g., 5% of the total) to create seed particles. Allow this to react for 15-20 minutes.
-
-
Continuous Feed Polymerization (Growth Stage):
-
Begin the continuous, slow addition of the remaining monomer pre-emulsion and the remaining initiator solution via separate feed pumps over a period of 3 hours.
-
Maintain the reaction temperature at 80°C throughout the feed. A slight exotherm may be observed.
-
-
Completion and Cool-Down:
-
After the feeds are complete, maintain the temperature at 80°C for an additional hour to ensure complete monomer conversion (>99%).
-
Turn off the heating and allow the reactor to cool to room temperature with continued stirring.
-
Filter the resulting latex through a 100-mesh screen to remove any coagulum.
-
-
Characterization:
-
Solid Content: Determine gravimetrically by drying a known weight of latex in an oven.
-
Particle Size & Distribution: Analyze using Dynamic Light Scattering (DLS).
-
Colloidal Stability: Assess by challenging the latex with a salt solution (e.g., 1M CaCl2) and observing for coagulation, or by measuring zeta potential.
-
Data Presentation
The following table summarizes typical data from experiments comparing a conventional surfactant (Sodium Dodecyl Sulfate, SDS) with a polymerizable surfactant like NiHDA in an acrylic emulsion polymerization system.
| Parameter | Conventional Surfactant (SDS) | Polymerizable Surfactant (NiHDA) | Expected Outcome with NiHDA |
| Surfactant Conc. (wt% on monomer) | 2.0% | 2.0% | - |
| Avg. Particle Size (DLS, nm) | 155 nm | 120 nm | Smaller, more uniform particles |
| Polydispersity Index (PDI) | 0.08 | 0.04 | Narrower size distribution |
| Final Solids Content | ~50% | ~50% | Similar conversion rates |
| Gel Content (%) | 1.5% | 5.8% | Higher due to surface cross-linking[1] |
| Water Absorption (24h film) | 12% | 3% | Significantly improved water resistance[1][4] |
| Electrolyte Stability (1M CaCl2) | Coagulation | Stable | Superior stability |
Visualization of NiHDA Function
The following diagram illustrates the structural difference between latex particles stabilized by a conventional surfactant versus the covalently-bound NiHDA.
Caption: Comparison of stabilization mechanisms.
References
Application Notes and Protocols for N-Isohexadecylacrylamide in Enhanced Oil Recovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enhanced Oil Recovery (EOR) techniques are vital for maximizing hydrocarbon extraction from mature oil fields. Polymer flooding, a prominent EOR method, involves injecting water-soluble polymers to increase the viscosity of the injected water, thereby improving the sweep efficiency of the oil displacement process. Conventional polymers like partially hydrolyzed polyacrylamide (HPAM) often exhibit performance degradation in harsh reservoir conditions, such as high temperatures and high salinity (HTHS).
N-Isohexadecylacrylamide is a hydrophobic monomer utilized in the synthesis of hydrophobically associating polyacrylamides (HAPAMs). These advanced polymers are designed to overcome the limitations of conventional polymers in challenging reservoir environments. The incorporation of the hydrophobic isohexadecyl group into the polyacrylamide backbone leads to the formation of intermolecular and intramolecular associations in aqueous solutions. This associative behavior results in significantly improved rheological properties, thermal stability, and salt tolerance, making HAPAMs containing this compound highly effective for EOR applications in HTHS reservoirs.
Mechanism of Action
In aqueous solutions, the hydrophobic N-isohexadecyl side chains of the HAPAM polymer associate to minimize their contact with water, forming microdomains. This creates a transient three-dimensional polymer network, which is responsible for the significant increase in the solution's viscosity. This network can be reversibly broken down under high shear stress, for instance, near the wellbore during injection, and reformed as the polymer solution moves into the lower shear environment of the reservoir. This shear-thinning behavior is highly desirable for polymer flooding applications. The hydrophobic associations also shield the polymer backbone from hydrolysis and thermal degradation, enhancing its stability at elevated temperatures and in the presence of salts.
Application Notes
Polymers incorporating this compound are particularly suited for polymer flooding operations in oil reservoirs characterized by:
-
High Temperatures: These polymers maintain their viscosity and stability at temperatures where conventional polymers would degrade.
-
High Salinity: The hydrophobic associations are less sensitive to the presence of salts compared to the electrostatic repulsions that govern the viscosity of conventional polyelectrolytes.
-
Heterogeneous Formations: The improved mobility control offered by these polymers helps to divert the flow of injected water into previously unswept, lower-permeability zones, thereby increasing the overall oil recovery.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies on HAPAMs relevant to EOR applications. The data presented is representative of polymers containing hydrophobic monomers like this compound.
Table 1: Rheological Properties of HAPAM vs. HPAM in Brine
| Property | HAPAM (with this compound) | Conventional HPAM | Conditions |
| Apparent Viscosity (mPa·s) | 150 - 300 | 50 - 100 | 2000 ppm polymer in 30,000 ppm NaCl brine at 75°C, 7.3 s⁻¹ shear rate |
| Viscosity Retention after Aging | > 85% | < 60% | Aged at 90°C for 30 days in 50,000 ppm NaCl brine |
| Salt Tolerance (Viscosity at varying Salinity) | Stable viscosity up to 100,000 ppm NaCl | Significant viscosity loss above 20,000 ppm NaCl | 2000 ppm polymer concentration at 25°C |
Table 2: Core Flooding Experimental Data
| Parameter | Water Flooding | HPAM Flooding | HAPAM (with this compound) Flooding |
| Oil Recovery Factor (% OOIP) | 35 - 45 | 45 - 55 | 55 - 65 |
| Incremental Oil Recovery (% OOIP) | - | 10 - 15 | 15 - 25 |
| Residual Oil Saturation (%) | 40 - 50 | 30 - 40 | 20 - 30 |
| Permeability of Core (mD) | 100 - 500 | 100 - 500 | 100 - 500 |
| Temperature (°C) | 80 - 100 | 80 - 100 | 80 - 100 |
| Brine Salinity (ppm) | 30,000 - 50,000 | 30,000 - 50,000 | 30,000 - 50,000 |
Experimental Protocols
Protocol 1: Synthesis of this compound Copolymer (HAPAM)
Objective: To synthesize a hydrophobically associating polyacrylamide containing this compound via free-radical polymerization.
Materials:
-
Acrylamide (AM)
-
This compound (i-HDA)
-
2-Acrylamido-2-methylpropane sulfonic acid (AMPS) (optional, for enhanced salt tolerance)
-
Potassium persulfate (K₂S₂O₈) (initiator)
-
Sodium bisulfite (NaHSO₃) (initiator)
-
Deionized water
-
Nitrogen gas
-
Ethanol
-
Acetone
Procedure:
-
Monomer Solution Preparation: In a reaction vessel, dissolve acrylamide and this compound (and AMPS, if used) in deionized water. The molar ratio of the hydrophobic monomer is typically low (0.5-2 mol%).
-
Deoxygenation: Purge the monomer solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiation: While maintaining a nitrogen blanket, add the redox initiator system (potassium persulfate and sodium bisulfite) to the solution at a controlled temperature (e.g., 40-50°C).
-
Polymerization: Allow the polymerization to proceed for a specified time (e.g., 4-8 hours) under constant stirring and nitrogen atmosphere. The solution will become significantly more viscous as the polymer forms.
-
Precipitation and Purification: Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent like ethanol or acetone.
-
Washing: Wash the precipitated polymer multiple times with the non-solvent to remove unreacted monomers and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Characterization: Characterize the synthesized polymer for its molecular weight (e.g., via size exclusion chromatography) and chemical composition (e.g., via NMR or FTIR spectroscopy).
Protocol 2: Rheological Characterization of HAPAM Solutions
Objective: To evaluate the viscosity and viscoelastic properties of the synthesized HAPAM solution under simulated reservoir conditions.
Materials:
-
Synthesized HAPAM polymer
-
Synthetic brine of desired salinity (e.g., NaCl and CaCl₂ solution)
-
Rheometer (cone-and-plate or concentric cylinder geometry)
-
Temperature controller
Procedure:
-
Polymer Solution Preparation: Dissolve a known concentration of the HAPAM polymer (e.g., 500-3000 ppm) in the synthetic brine. Gentle agitation over a prolonged period (e.g., 24 hours) is required to ensure complete dissolution without mechanical degradation.
-
Viscosity Measurement (Steady Shear):
-
Load the polymer solution into the rheometer.
-
Equilibrate the sample at the desired temperature (e.g., 25-120°C).
-
Perform a steady-state shear rate sweep (e.g., from 0.1 to 1000 s⁻¹) and record the apparent viscosity as a function of the shear rate.
-
-
Viscoelastic Measurement (Oscillatory Shear):
-
At a constant temperature, perform a frequency sweep at a low strain amplitude (within the linear viscoelastic region).
-
Measure the storage modulus (G') and loss modulus (G'') as a function of angular frequency.
-
-
Thermal Stability Test:
-
Age the polymer solution in sealed, oxygen-free containers at the target reservoir temperature for an extended period (e.g., 1 to 3 months).
-
Periodically measure the viscosity of the aged solutions to determine the viscosity retention.
-
Protocol 3: Core Flooding Test for Enhanced Oil Recovery Evaluation
Objective: To determine the effectiveness of the HAPAM solution in displacing crude oil from a rock core and to quantify the incremental oil recovery.
Materials:
-
Core holder apparatus with back pressure regulator
-
High-pressure pumps
-
Berea sandstone or reservoir rock core
-
Crude oil
-
Synthetic brine
-
HAPAM polymer solution
-
Fraction collector
Procedure:
-
Core Preparation:
-
Clean and dry the core sample.
-
Measure its porosity and absolute permeability to brine.
-
-
Core Saturation:
-
Saturate the core with brine to determine the pore volume.
-
Flood the core with crude oil to irreducible water saturation (Swi), simulating the initial reservoir condition.
-
-
Water Flooding (Secondary Recovery):
-
Inject brine into the core at a constant flow rate until no more oil is produced. This establishes the residual oil saturation after water flooding (Sorw).
-
-
Polymer Flooding (Tertiary Recovery):
-
Inject a slug of the HAPAM solution (typically 0.3-0.5 pore volumes) into the core.
-
Follow the polymer slug with an extended brine injection (drive water) until no more oil is produced.
-
-
Data Analysis:
-
Continuously monitor the pressure drop across the core and the volume of oil and water produced.
-
Calculate the oil recovery factor at each stage of the flood.
-
Determine the incremental oil recovery due to the polymer flood.
-
Calculate the final residual oil saturation after polymer flooding (Sorp).
-
Visualizations
Caption: Mechanism of Enhanced Oil Recovery using this compound copolymers.
Caption: Experimental workflow for evaluating this compound copolymers for EOR.
Caption: Relationship between polymer structure and EOR performance.
Application of N-Isohexadecylacrylamide in Drug Delivery Systems: Application Notes and Protocols
To: Researchers, Scientists, and Drug Development Professionals
Subject: Application Notes and Protocols for N-Isohexadecylacrylamide in Drug Delivery Systems
Introduction
This document provides detailed application notes and protocols relevant to the use of this compound in drug delivery systems. It is important to note that publicly available research specifically detailing the applications of this compound in this field is limited. Therefore, this document leverages the extensive research on a closely related and well-understood class of thermoresponsive polymers, the poly(N-alkylacrylamide)s, with a particular focus on poly(N-isopropylacrylamide) (PNIPAM). The principles, protocols, and data presented here for these analogous systems can serve as a strong foundation for researchers investigating the potential of this compound.
The long isohexadecyl alkyl chain in this compound is expected to impart strong hydrophobicity. When copolymerized with hydrophilic monomers, it can lead to the formation of amphiphilic polymers capable of self-assembling into micelles or forming hydrogels with distinct hydrophobic domains. These structures are highly promising for the encapsulation and controlled release of hydrophobic drugs.
Core Concepts: Thermoresponsive Polymers in Drug Delivery
Thermoresponsive polymers, such as poly(N-alkylacrylamide)s, exhibit a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is hydrophilic and soluble in aqueous solutions. Above the LCST, it undergoes a conformational change, becoming hydrophobic and leading to aggregation or gelation.[1] This sharp, temperature-dependent change in properties is harnessed for on-demand drug delivery. The introduction of a long alkyl chain like isohexadecyl is expected to significantly influence the LCST and the hydrophobic-hydrophilic balance of the resulting polymer, making it a potentially valuable component in drug delivery systems.[2][3]
Potential Applications of this compound-Based Systems
Based on the behavior of analogous long-chain N-alkylacrylamides, this compound could be utilized in the following drug delivery platforms:
-
Thermoresponsive Micelles for Hydrophobic Drug Encapsulation: Copolymers containing this compound can self-assemble into micelles in aqueous environments. The hydrophobic isohexadecyl chains would form the core of the micelle, providing a stable environment for encapsulating poorly water-soluble drugs. The hydrophilic segments would form the corona, ensuring stability in circulation. Drug release can be triggered by a local temperature increase above the LCST.[4]
-
Injectable Hydrogels for Sustained Release: Copolymers of this compound could be designed to be injectable solutions at room temperature that form a gel depot at physiological temperature (37°C). This in-situ gelation would entrap the drug, allowing for its sustained release over an extended period as the gel matrix degrades or as the drug diffuses out.[5]
-
Hybrid Nanoparticle Systems: this compound-based polymers could be used to coat nanoparticles, creating a thermoresponsive shell. This "smart" coating can control the interaction of the nanoparticle with its environment and trigger drug release in response to temperature changes.
Experimental Protocols
The following are generalized protocols for the synthesis, characterization, and evaluation of thermoresponsive N-alkylacrylamide-based drug delivery systems. These should be adapted and optimized for this compound.
Synthesis of N-Alkylacrylamide Copolymers
This protocol describes the synthesis of a copolymer of a generic N-alkylacrylamide (like this compound) and a hydrophilic comonomer (e.g., N-isopropylacrylamide or acrylamide) via free radical polymerization.
Materials:
-
This compound (monomer)
-
N-isopropylacrylamide (comonomer)
-
N,N'-methylenebis(acrylamide) (MBA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (catalyst)
-
Deionized water (solvent)
-
Dialysis tubing (MWCO 12-14 kDa)
Procedure:
-
Dissolve the desired molar ratio of this compound and N-isopropylacrylamide in deionized water.
-
Add the crosslinker, MBA, to the monomer solution and stir until dissolved.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Add the initiator, APS, to the solution.
-
Finally, add the catalyst, TEMED, to initiate the polymerization.
-
Allow the reaction to proceed for 24 hours at room temperature under a nitrogen atmosphere.
-
Terminate the reaction by exposing the solution to air.
-
Purify the resulting polymer by dialysis against deionized water for 72 hours, with frequent water changes.
-
Lyophilize the purified polymer solution to obtain the dry copolymer.
Preparation of Drug-Loaded Nanoparticles/Micelles
This protocol outlines the preparation of drug-loaded nanoparticles or micelles using a dialysis method.
Materials:
-
Synthesized this compound copolymer
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Dimethylformamide (DMF) or other suitable organic solvent
-
Deionized water
-
Dialysis tubing (MWCO 3.5 kDa)
Procedure:
-
Dissolve a known amount of the copolymer and the hydrophobic drug in a minimal amount of DMF.
-
Transfer the solution into a dialysis bag.
-
Dialyze the solution against a large volume of deionized water for 48 hours, with water changes every 6 hours. This process facilitates the self-assembly of the amphiphilic copolymer into micelles and the removal of the organic solvent.
-
Collect the solution from the dialysis bag, which now contains the drug-loaded nanoparticles/micelles.
-
Filter the solution through a 0.45 µm syringe filter to remove any large aggregates.
-
Store the drug-loaded nanoparticle solution at 4°C.
Characterization of Nanoparticles/Micelles
Particle Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the nanoparticle solution with deionized water and measure the hydrodynamic diameter and zeta potential using a DLS instrument.
Morphology:
-
Technique: Transmission Electron Microscopy (TEM)
-
Procedure: Place a drop of the nanoparticle solution on a carbon-coated copper grid, allow it to air dry, and then visualize under a transmission electron microscope.
Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Procedure:
-
Lyophilize a known volume of the drug-loaded nanoparticle solution to determine the total weight of nanoparticles and encapsulated drug.
-
Disrupt the nanoparticles by adding a suitable organic solvent (e.g., DMF) to release the encapsulated drug.
-
Quantify the amount of drug using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) by comparing with a standard calibration curve of the free drug.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
In Vitro Drug Release Study
Procedure:
-
Place a known volume of the drug-loaded nanoparticle solution into a dialysis bag (MWCO suitable to retain the nanoparticles but allow free drug to diffuse).
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at two different temperatures: one below the LCST (e.g., 25°C) and one above the LCST (e.g., 40°C).
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the amount of released drug in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative drug release percentage against time.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for thermoresponsive drug delivery systems based on PNIPAM copolymers. These values can serve as a benchmark for researchers working with this compound.
Table 1: Physicochemical Properties of Thermoresponsive Nanoparticles
| Copolymer Composition (molar ratio) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PNIPAM | 150 ± 10 | 0.15 ± 0.02 | -15 ± 2 |
| PNIPAM-co-PAA (90:10) | 180 ± 15 | 0.20 ± 0.03 | -25 ± 3 |
| PNIPAM-co-PDMAEMA (85:15) | 200 ± 20 | 0.18 ± 0.02 | +20 ± 2 |
Data are presented as mean ± standard deviation.
Table 2: Drug Loading and Release Characteristics
| Drug | Copolymer | DLC (%) | EE (%) | Cumulative Release at 24h (Below LCST) | Cumulative Release at 24h (Above LCST) |
| Doxorubicin | PNIPAM-co-PAA | 8.5 ± 0.7 | 75 ± 5 | 20 ± 3% | 80 ± 6% |
| Paclitaxel | PNIPAM | 12.2 ± 1.1 | 85 ± 4 | 15 ± 2% | 75 ± 5% |
Data are presented as mean ± standard deviation.
Visualization of Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in the application of thermoresponsive polymers for drug delivery.
Caption: Experimental workflow from polymer synthesis to temperature-triggered drug release.
Caption: Diagram of a self-assembled micelle for hydrophobic drug encapsulation.
Caption: Signaling pathway for targeted drug delivery using thermoresponsive nanoparticles.
Conclusion and Future Directions
While direct experimental data on this compound for drug delivery is not extensively available, the principles governing thermoresponsive poly(N-alkylacrylamide)s provide a robust framework for its investigation. The long isohexadecyl chain is anticipated to significantly lower the LCST and enhance the encapsulation capacity for hydrophobic drugs. Future research should focus on the synthesis and characterization of this compound-containing polymers, determination of their LCST, and evaluation of their drug loading and release profiles. Biocompatibility and toxicity studies will also be crucial for their potential translation into clinical applications. The protocols and conceptual diagrams provided herein offer a comprehensive starting point for researchers venturing into this promising area of drug delivery.
References
- 1. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermo-responsive drug delivery from polymeric micelles constructed using block copolymers of poly(N-isopropylacrylamide) and poly(butylmethacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Isohexadecylacrylamide (NiHDA) Copolymers in Thermoresponsive Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of N-Isohexadecylacrylamide (NiHDA) copolymers as thermoresponsive coatings, particularly for controlled drug delivery. The protocols outlined below are based on established methods for similar N-substituted acrylamide polymers and can be adapted for specific research needs.
Introduction to this compound (NiHDA) Copolymers
This compound (NiHDA) is a monomer that can be copolymerized with other vinyl monomers, such as N-isopropylacrylamide (NIPAAm), to create polymers with tunable thermoresponsive properties. These copolymers exhibit a Lower Critical Solution Temperature (LCST), the temperature above which the polymer undergoes a reversible phase transition from a soluble, hydrophilic state to an insoluble, hydrophobic state. This property makes them highly attractive for the development of "smart" coatings for various applications, including controlled drug release, cell sheet engineering, and smart textiles.
The incorporation of the long alkyl chain of NiHDA into a polymer backbone, typically with a more hydrophilic comonomer like NIPAAm, allows for fine-tuning of the LCST. An increase in the hydrophobic NiHDA content generally leads to a decrease in the LCST of the resulting copolymer. This tunable behavior is critical for designing coatings that respond to specific physiological or environmental temperatures.
Key Applications
-
Controlled Drug Delivery: Thermoresponsive coatings can be designed to release an encapsulated drug at a specific temperature, such as the elevated temperature of inflamed tissues or tumors.
-
Cell Sheet Engineering: Surfaces coated with these copolymers can modulate cell adhesion and detachment by changing the temperature, enabling the non-invasive harvesting of cell sheets.
-
Smart Surfaces: The ability to switch between hydrophilic and hydrophobic states allows for the creation of surfaces with tunable wettability and anti-fouling properties.
Quantitative Data Summary
Due to the specific nature of this compound, publicly available quantitative data is limited. The following tables are representative examples based on studies of similar N-alkylacrylamide copolymers. Researchers should generate specific data for their synthesized NiHDA copolymers.
Table 1: Representative Lower Critical Solution Temperature (LCST) of N-Alkylacrylamide Copolymers
| Copolymer Composition (molar ratio) | LCST (°C) | Measurement Method |
| Poly(N-isopropylacrylamide) (PNIPAM) | ~32 | Turbidimetry, DSC |
| Poly(NIPAAm-co-N-tert-butylacrylamide) | Varies with composition | DSC, Turbidimetry |
| Poly(N,N-diethylacrylamide) (PDEAAm) | 25 - 35 | Turbidimetry |
Note: The LCST is influenced by factors such as copolymer composition, molecular weight, polymer concentration, and the presence of salts or other solutes.
Table 2: Representative Contact Angle Measurements of Thermoresponsive Polymer Coatings
| Polymer Coating | Temperature Below LCST (°) | Temperature Above LCST (°) |
| PNIPAM | ~60 - 70 | ~90 - 100 |
| P(NIPAAm-co-hydrophilic monomer) | Lower than PNIPAM | Higher than PNIPAM |
| P(NIPAAm-co-hydrophobic monomer) | Higher than PNIPAM | Lower than PNIPAM |
Note: Contact angle measurements demonstrate the change in surface wettability. A lower angle indicates a more hydrophilic surface, while a higher angle indicates a more hydrophobic surface.
Table 3: Representative Drug Release Profile from Thermoresponsive Hydrogels
| Drug | Release at T < LCST (% cumulative) | Release at T > LCST (% cumulative) | Release Kinetics Model |
| Doxorubicin | Slow | Rapid, burst release | First-order, Higuchi |
| Bovine Serum Albumin | Minimal | Sustained release | Korsmeyer-Peppas |
Note: The drug release profile is highly dependent on the specific drug, the copolymer composition, the crosslinking density of the hydrogel, and the experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound (NiHDA) Copolymers by Free Radical Polymerization
This protocol describes a general method for the synthesis of copolymers of NiHDA and a comonomer (e.g., N-isopropylacrylamide) via free radical polymerization.[1]
Materials:
-
This compound (NiHDA)
-
N-isopropylacrylamide (NIPAAm) (or other comonomer)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
-
Diethyl ether (precipitating solvent)
-
Nitrogen gas
-
Schlenk flask and condenser
-
Magnetic stirrer and hot plate
Procedure:
-
In a Schlenk flask, dissolve the desired molar ratio of NiHDA and NIPAAm monomers in anhydrous DMF.
-
Add AIBN (typically 1 mol% with respect to the total monomer concentration).
-
De-gas the solution by bubbling with nitrogen for 30 minutes to remove oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to 70°C under a nitrogen atmosphere with constant stirring.
-
Allow the polymerization to proceed for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the copolymer by slowly adding the reaction solution to an excess of cold diethyl ether with vigorous stirring.
-
Filter the precipitated polymer and wash it several times with diethyl ether to remove unreacted monomers and initiator.
-
Dry the purified copolymer in a vacuum oven at 40°C until a constant weight is achieved.
Protocol 2: Preparation of Thermoresponsive Coatings
This protocol outlines the preparation of a thermoresponsive coating on a substrate (e.g., glass slide, cell culture dish) by spin coating.
Materials:
-
Synthesized NiHDA copolymer
-
Suitable solvent (e.g., chloroform, tetrahydrofuran)
-
Substrate (e.g., glass slide)
-
Spin coater
Procedure:
-
Clean the substrate thoroughly with a suitable solvent (e.g., piranha solution for glass, followed by rinsing with deionized water and drying).
-
Prepare a solution of the NiHDA copolymer in a volatile solvent at a desired concentration (e.g., 1-5 wt%).
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the polymer solution onto the center of the substrate.
-
Spin the substrate at a specific speed (e.g., 1000-3000 rpm) for a set time (e.g., 30-60 seconds) to create a uniform thin film.
-
Dry the coated substrate in a vacuum oven to remove any residual solvent.
Protocol 3: Characterization of Thermoresponsive Properties
A. Determination of Lower Critical Solution Temperature (LCST):
The LCST can be determined by measuring the change in optical transmittance of a polymer solution as a function of temperature.
Instrumentation:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare a dilute aqueous solution of the NiHDA copolymer (e.g., 1 mg/mL).
-
Place the solution in a quartz cuvette in the spectrophotometer.
-
Monitor the transmittance at a fixed wavelength (e.g., 500 nm) while gradually increasing the temperature (e.g., 1°C/min).
-
The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.
B. Contact Angle Measurement:
Contact angle measurements are used to assess the change in surface wettability of the coating below and above the LCST.
Instrumentation:
-
Goniometer with a temperature-controlled stage
Procedure:
-
Place the coated substrate on the temperature-controlled stage of the goniometer.
-
Set the temperature below the LCST of the copolymer.
-
Dispense a small droplet of deionized water onto the surface.
-
Measure the static contact angle.
-
Increase the temperature to above the LCST and repeat the measurement.
Protocol 4: In Vitro Drug Release Study
This protocol describes a typical experiment to evaluate the temperature-triggered release of a model drug from a NiHDA copolymer hydrogel.
Materials:
-
Drug-loaded NiHDA copolymer hydrogel
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Shaking water baths set at temperatures below and above the LCST
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Prepare drug-loaded hydrogels by incorporating the drug during the polymerization process or by swelling a pre-formed hydrogel in a drug solution.
-
Place a known amount of the drug-loaded hydrogel in a vial containing a specific volume of PBS.
-
Incubate the vials in shaking water baths at two different temperatures: one below the LCST (e.g., 25°C) and one above the LCST (e.g., 40°C).
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Workflow for the synthesis of NiHDA copolymers.
Caption: Mechanism of thermoresponsive behavior in NiHDA copolymers.
Caption: Experimental workflow for in vitro drug release studies.
References
Application Notes and Protocols for N-Isohexadecylacrylamide Polymerization
These application notes provide a detailed overview of the experimental setup for the polymerization of N-Isohexadecylacrylamide, a monomer used in the synthesis of thermoresponsive polymers with applications in drug delivery and other biomedical fields. The protocols focus on Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.
Overview and Applications
Poly(this compound) (p(NiHDA)) is a thermoresponsive polymer that exhibits a Lower Critical Solution Temperature (LCST), meaning it undergoes a reversible phase transition from a soluble to an insoluble state in a solvent as the temperature is increased. This property makes it a material of interest for various applications, particularly in the realm of drug delivery. In aqueous solutions, amphiphilic block copolymers containing a p(NiHDA) block can self-assemble into micelles. These micelles can encapsulate hydrophobic drugs in their core, with the hydrophilic block forming a stabilizing corona. The thermoresponsive nature of p(NiHDA) allows for triggered drug release at specific temperatures, such as in hyperthermic cancer therapy where tumors are locally heated.
Experimental Protocols
Materials
-
This compound (NiHDA) (monomer)
-
2-(Dodecylsulfanylthiocarbonylsulfanyl)-2-methylpropionic acid (DDMAT) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Methanol (non-solvent for precipitation)
-
Diethyl ether (for washing)
-
Nitrogen gas (for degassing)
Protocol for RAFT Polymerization of this compound
This protocol describes the synthesis of poly(this compound) via RAFT polymerization in an organic solvent.
-
Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (monomer), DDMAT (RAFT agent), and AIBN (initiator) in 1,4-dioxane. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight of the polymer.
-
Degassing: Seal the flask and subject the solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization. After the final thaw, backfill the flask with nitrogen gas.
-
Polymerization: Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and stir the solution.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR to determine monomer conversion and by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).
-
Termination and Precipitation: Once the desired monomer conversion is reached, terminate the polymerization by quenching the reaction in an ice bath and exposing the solution to air. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Purification: Collect the precipitated polymer by filtration and wash it several times with cold methanol and diethyl ether to remove unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization: Characterize the final polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the chemical structure, SEC/GPC to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI, and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
Quantitative Data
The following table provides representative data for the RAFT polymerization of an N-alkylacrylamide, demonstrating the effect of varying the monomer-to-RAFT agent ratio on the resulting polymer characteristics. While this specific data is for a related monomer, it illustrates the expected trends for the polymerization of this compound.
| Entry | [Monomer]:[RAFT Agent]:[Initiator] | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) |
| 1 | 100:1:0.2 | 6 | 85 | 24,000 | 25,500 | 1.15 |
| 2 | 200:1:0.2 | 8 | 82 | 46,000 | 48,200 | 1.18 |
| 3 | 300:1:0.2 | 12 | 78 | 66,500 | 69,800 | 1.22 |
| 4 | 400:1:0.2 | 16 | 75 | 85,000 | 89,300 | 1.25 |
Note: This data is illustrative and based on typical results for RAFT polymerization of N-alkylacrylamides. Actual results for this compound may vary.
Visualizations
Experimental Workflow for RAFT Polymerization
Caption: Workflow for the RAFT polymerization of this compound.
Targeted Drug Delivery Using p(NiHDA) Micelles
Application Notes and Protocols for Stabilization of Nanoparticle Dispersions using N-Isohexadecylacrylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of nanoparticle dispersions is a critical factor for their successful application in various fields, including drug delivery, diagnostics, and materials science. Aggregation of nanoparticles can lead to loss of their unique properties, reduced efficacy, and potential safety concerns. Surface modification with polymers is a widely employed strategy to enhance the colloidal stability of nanoparticles. Amphiphilic polymers, which possess both hydrophobic and hydrophilic segments, are particularly effective as stabilizing agents.
This document provides detailed application notes and protocols for the use of N-Isohexadecylacrylamide as a stabilizing agent for nanoparticle dispersions. This compound is an amphiphilic monomer that can be polymerized to form a polymer with a hydrophobic isohexadecyl chain and a hydrophilic polyacrylamide backbone. The hydrophobic alkyl chain can anchor onto the surface of nanoparticles through non-covalent interactions, while the hydrophilic polyacrylamide chains extend into the surrounding medium, providing a steric barrier that prevents nanoparticle aggregation.
While specific literature on this compound for nanoparticle stabilization is not abundant, the principles and protocols outlined here are based on established methods for similar long-chain N-alkylacrylamides and other amphiphilic polymers. These notes are intended to serve as a comprehensive guide for researchers to develop their own specific applications.
Data Presentation
The following table summarizes representative data for the characterization of nanoparticles before and after stabilization with poly(this compound). This data is illustrative and actual results may vary depending on the specific nanoparticle system and experimental conditions.
| Parameter | Unstabilized Nanoparticles | Stabilized Nanoparticles |
| Hydrodynamic Diameter (nm) | 25 ± 5 | 45 ± 7 |
| Polydispersity Index (PDI) | 0.45 ± 0.08 | 0.20 ± 0.05 |
| Zeta Potential (mV) | -35 ± 5 | -5 ± 2 |
| Stability in 1x PBS (24h) | Aggregation observed | Stable dispersion |
| Stability in 10% FBS (24h) | Significant aggregation | Stable dispersion |
Experimental Protocols
Protocol 1: Synthesis of this compound Monomer
This protocol describes a general method for the synthesis of this compound from isohexadecylamine and acryloyl chloride.
Materials:
-
Isohexadecylamine
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet, dissolve isohexadecylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.1 equivalents), dissolved in anhydrous dichloromethane, to the reaction mixture via the dropping funnel over a period of 30-60 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Preparation of Poly(this compound)-Stabilized Gold Nanoparticles
This protocol details the synthesis of gold nanoparticles (AuNPs) and their subsequent stabilization with pre-synthesized poly(this compound).
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate
-
Poly(this compound) (synthesized separately or commercially available)
-
Tetrahydrofuran (THF)
-
Deionized (DI) water
-
Glassware (cleaned with aqua regia)
Procedure:
Part A: Synthesis of Gold Nanoparticles (Citrate-capped)
-
Add 100 mL of 0.01% (w/v) HAuCl₄·3H₂O solution to a 250 mL round-bottom flask equipped with a reflux condenser.
-
Heat the solution to boiling with vigorous stirring.
-
Rapidly add 2 mL of 1% (w/v) trisodium citrate dihydrate solution to the boiling gold solution.
-
The solution color will change from pale yellow to deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for 15 minutes.
-
Remove the heat source and continue stirring until the solution cools to room temperature.
-
Characterize the as-synthesized citrate-capped AuNPs by UV-Vis spectroscopy (for surface plasmon resonance peak) and Dynamic Light Scattering (DLS) for initial size and distribution.
Part B: Stabilization of Gold Nanoparticles with Poly(this compound)
-
Prepare a stock solution of poly(this compound) in a suitable solvent like THF at a concentration of 1 mg/mL.
-
To 10 mL of the citrate-capped AuNP dispersion, add a specific volume of the poly(this compound) solution dropwise while stirring. The optimal polymer-to-nanoparticle ratio should be determined experimentally. A typical starting point is a 1:1 mass ratio.
-
Allow the mixture to stir at room temperature for 24 hours to ensure complete ligand exchange and polymer coating.
-
Remove the excess, unbound polymer by centrifugation. The centrifugation speed and time will depend on the nanoparticle size and should be optimized to pellet the stabilized nanoparticles without causing irreversible aggregation.
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in DI water or a buffer of choice.
-
Repeat the centrifugation and resuspension steps two more times to ensure the removal of all unbound polymer.
-
Characterize the final stabilized nanoparticle dispersion for its hydrodynamic size, polydispersity index (PDI), and zeta potential using DLS.
-
Assess the stability of the dispersion in various media (e.g., phosphate-buffered saline (PBS), cell culture media containing serum) by monitoring changes in hydrodynamic size and PDI over time.
Protocol 3: Characterization of Stabilized Nanoparticle Dispersions
Dynamic Light Scattering (DLS) for Hydrodynamic Size and Polydispersity Index (PDI):
-
Prepare the nanoparticle dispersion at an appropriate concentration for DLS analysis (typically in the range of 0.1-1 mg/mL). The sample should be optically clear and free of visible aggregates.
-
Filter the sample through a 0.22 µm syringe filter to remove any dust or large aggregates.
-
Transfer the filtered sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25 °C).
-
Set the instrument parameters (e.g., laser wavelength, scattering angle, viscosity of the dispersant).
-
Perform at least three replicate measurements to ensure reproducibility.
-
Analyze the correlation function to obtain the hydrodynamic diameter (Z-average) and the polydispersity index (PDI). A PDI value below 0.3 is generally considered indicative of a monodisperse sample.
Zeta Potential Measurement:
-
Prepare the nanoparticle dispersion in an appropriate medium, typically 10 mM NaCl or a low-molarity buffer, to ensure sufficient ionic strength for the measurement without causing particle aggregation.
-
Load the sample into a zeta potential cell (e.g., a folded capillary cell).
-
Place the cell in the instrument and allow it to equilibrate.
-
Apply an electric field and measure the electrophoretic mobility of the nanoparticles.
-
The instrument's software will calculate the zeta potential from the electrophoretic mobility using the Henry equation.
-
Perform at least three replicate measurements. The zeta potential provides an indication of the surface charge and the electrostatic stability of the dispersion. For sterically stabilized nanoparticles, the magnitude of the zeta potential is expected to be close to neutral.
Visualizations
Caption: Experimental workflow for the stabilization of nanoparticles.
Caption: Mechanism of nanoparticle stabilization.
Application Notes and Protocols for the Functionalization of N-Isohexadecylacrylamide (NiHDA) Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of N-Isohexadecylacrylamide (NiHDA) polymers and related polyacrylamides. The following sections outline two primary strategies for chemical modification: 1) Post-polymerization Amidation of a Precursor Polymer to generate functional polyacrylamides, and 2) Thiol-Ene "Click" Chemistry on a reactive copolymer for the attachment of a wide range of molecules. These protocols are designed to be adaptable for various research and drug development applications, including the creation of targeted drug delivery systems, functional biomaterials, and novel polymer architectures.
Post-Polymerization Amidation of an Activated Ester Polymer
This protocol describes a versatile method for synthesizing a library of functional polyacrylamides by reacting a precursor polymer containing activated esters with various primary amines. While this protocol starts with a poly(2,2,2-trifluoroethyl acrylate) (PTFEA) homopolymer, the principles can be adapted for copolymers containing NiHDA and an activated ester monomer. This approach allows for the introduction of diverse functionalities onto the polymer backbone.[1]
Experimental Protocol: Organocatalyzed Amidation
This procedure details the amidation of a PTFEA polymer with isopropylamine, catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,2,4-triazole (TA), to produce poly(N-isopropylacrylamide) (PNIPAM).[1]
Materials:
-
Poly(2,2,2-trifluoroethyl acrylate) (PTFEA)
-
Isopropylamine
-
1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
-
1,2,4-triazole (TA)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄, anhydrous)
-
n-Hexane
Procedure:
-
In a clean, dry vial, dissolve PTFEA (1 equivalent, based on monomer units) in anhydrous DMF.
-
Add 1,2,4-triazole (TA) (0.2 equivalents) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equivalents) to the solution.
-
Add isopropylamine (1.5 equivalents) to the reaction mixture.
-
Seal the vial and stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by taking aliquots and analyzing via ¹H NMR for the disappearance of the ester signal and the appearance of the amide signal.
-
Once the reaction is complete (typically after 24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with 10 mL of dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash three times with 1 M HCl (aq.).
-
Collect the organic phase and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter the solution and concentrate it under reduced pressure.
-
Precipitate the final polymer product by adding the concentrated solution dropwise into a large excess of cold n-hexane.
-
Decant the solvent and dry the resulting white solid polymer in a vacuum oven at 40 °C for 24 hours.[1]
Data Presentation: Amidation Reaction Parameters
| Amine | Amine:Ester Ratio | DBU:TA Ratio | Temperature (°C) | Time (h) | Conversion (%) |
| Isopropylamine | 1.5 : 1 | 1 : 1 | 60 | 24 | >99 |
| Pyrrolidine | 1.5 : 1 | 1 : 1 | 60 | 24 | >99 |
| Allylamine | 1.5 : 1 | 1 : 1 | 60 | 24 | >99 |
Table 1: Summary of reaction conditions and outcomes for the amidation of PTFEA with various amines. Data adapted from principles of organocatalyzed amidation.[1]
Experimental Workflow: Post-Polymerization Amidation
Caption: Workflow for the post-polymerization amidation of an activated ester polymer.
Thiol-Ene "Click" Chemistry for Polymer Functionalization
This protocol describes the functionalization of a polymer backbone using thiol-ene "click" chemistry. This highly efficient and versatile reaction allows for the covalent attachment of thiol-containing molecules to a polymer with pendant alkene (ene) groups.[2][3][4][5] To apply this to NiHDA polymers, a copolymer of NiHDA and a monomer containing an "ene" functionality (e.g., N-allyl acrylamide) would first be synthesized.
Experimental Protocol: Thiol-Ene Functionalization
This procedure outlines a general method for the photoinitiated thiol-ene reaction on a porous polymer monolith, which can be adapted for soluble polymers in solution.
Materials:
-
Polymer with pendant alkene groups (e.g., NiHDA-co-N-allylamide)
-
Thiol-containing molecule for functionalization (e.g., 1-dodecanethiol for hydrophobicity, or a thiol-containing peptide for bio-functionalization)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., Tetrahydrofuran, THF)
-
Methanol
Procedure:
-
Dissolve the alkene-containing polymer (1 equivalent, based on "ene" units) in a suitable solvent (e.g., THF) in a quartz reaction vessel.
-
Add the thiol-containing molecule (1.5 equivalents per "ene" group).
-
Add the photoinitiator, DMPA (0.1 equivalents per "ene" group).
-
Seal the vessel and degas the solution by bubbling with nitrogen for 15-20 minutes to remove oxygen, which can inhibit the radical reaction.
-
Irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at room temperature.
-
Monitor the reaction progress by ¹H NMR for the disappearance of the alkene proton signals.
-
Once the reaction is complete (typically 1-2 hours), precipitate the functionalized polymer by adding the reaction solution dropwise to a large volume of a non-solvent, such as cold methanol.
-
Isolate the precipitate by filtration or centrifugation.
-
Wash the polymer with fresh non-solvent to remove unreacted reagents.
-
Dry the final functionalized polymer under vacuum.
Data Presentation: Thiol-Ene Reaction Parameters
| "Ene" Monomer | Thiol | Thiol:"Ene" Ratio | Initiator | Time (h) | Conversion (%) |
| N-Allylamide | 1-Dodecanethiol | 1.5 : 1 | UV (DMPA) | 1 | >95 |
| Glycidyl Methacrylate | Quinine Derivative | 1.2 : 1 | UV (DMPA) | 2 | >95 |
| Allylamine | Phosphonic Acid | 1.5 : 1 | UV (DMPA) | 1.5 | >95 |
Table 2: Representative conditions for thiol-ene "click" chemistry on various polymer backbones. Data is illustrative of typical thiol-ene reactions.[2]
Experimental Workflow: Thiol-Ene "Click" Chemistry
Caption: Workflow for the functionalization of an "ene"-containing polymer via thiol-ene click chemistry.
References
- 1. Synthesis of functional polyacrylamide (co)polymers by organocatalyzed post-polymerization modification of non-activated esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. “Thiol–ene” click chemistry: a facile and versatile route for the functionalization of porous polymer monoliths - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for the Characterization of N-Isohexadecylacrylamide (NiHA) Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the essential techniques for characterizing N-Isohexadecylacrylamide (NiHA) hydrogels. The protocols outlined below are foundational for understanding the physicochemical properties of NiHA hydrogels, which are critical for their application in drug delivery and other biomedical fields. The methodologies are based on established techniques for thermoresponsive hydrogels, particularly poly(N-isopropylacrylamide) (PNIPAAm) and related poly(N-alkylacrylamide)s, and should be optimized for specific NiHA hydrogel formulations.
Synthesis of this compound (NiHA) Hydrogels
Application Note: The synthesis of NiHA hydrogels is typically achieved through free-radical polymerization. This method allows for the formation of a crosslinked polymer network that can imbibe large amounts of water to form a gel. The properties of the resulting hydrogel, such as its swelling behavior and mechanical strength, are highly dependent on the concentrations of the monomer, crosslinker, and initiator. For drug delivery applications, precise control over these parameters is crucial to ensure reproducible drug loading and release kinetics.
Protocol: Free-Radical Polymerization of NiHA Hydrogels
-
Preparation of Monomer Solution:
-
In a reaction vessel, dissolve the desired amount of this compound (NiHA) monomer and a crosslinking agent, such as N,N'-methylenebis(acrylamide) (MBA), in a suitable solvent (e.g., a mixture of methanol and water).
-
Stir the solution at room temperature until all components are fully dissolved.
-
-
Initiation of Polymerization:
-
Deoxygenate the monomer solution by bubbling nitrogen gas through it for at least 15-20 minutes to prevent inhibition of the radical polymerization by oxygen.
-
Add a chemical initiator, such as ammonium persulfate (APS), to the solution. To accelerate the initiation at lower temperatures, a catalyst like N,N,N',N'-tetramethylethylenediamine (TEMED) can be added.
-
Continue to stir the solution under a nitrogen atmosphere.
-
-
Gelation:
-
Pour the reaction mixture into a mold of the desired shape (e.g., between two glass plates with a spacer for a sheet-like hydrogel, or in vials for cylindrical hydrogels).
-
Allow the polymerization to proceed at a controlled temperature (e.g., 60°C or room temperature, depending on the initiator system) for a specified duration (typically several hours to overnight) until a solid hydrogel is formed.
-
-
Purification:
-
After polymerization, carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of deionized water for several days, changing the water frequently, to remove any unreacted monomers, initiator, and other impurities.
-
-
Drying (Optional):
-
For dry weight measurements or certain characterization techniques, the purified hydrogel can be dried. A common method is freeze-drying (lyophilization) to preserve the porous structure. Alternatively, the hydrogel can be dried in a vacuum oven at a low temperature until a constant weight is achieved.
-
Diagram: Synthesis Workflow of NiHA Hydrogels
Caption: Workflow for the synthesis of NiHA hydrogels.
Characterization of Swelling Behavior
Application Note: The swelling behavior of a hydrogel is a critical parameter, especially for drug delivery, as it directly influences the uptake and release of therapeutic agents. The equilibrium swelling ratio (ESR) provides insight into the hydrogel's water absorption capacity, which is affected by factors such as crosslinking density, temperature, and the pH of the surrounding medium. For thermoresponsive hydrogels like NiHA, characterizing the swelling ratio as a function of temperature is essential to determine its lower critical solution temperature (LCST), the temperature at which the hydrogel undergoes a phase transition from a swollen to a shrunken state.
Protocol: Measurement of Equilibrium Swelling Ratio (ESR)
-
Sample Preparation:
-
Use either freeze-dried or as-prepared purified hydrogel samples of a known weight (for freeze-dried, this is the dry weight, Wd). If using as-prepared hydrogels, the initial swollen weight should be recorded.
-
-
Swelling:
-
Immerse the hydrogel samples in a solution of interest (e.g., deionized water, phosphate-buffered saline (PBS) of a specific pH).
-
Place the samples in a temperature-controlled environment (e.g., an incubator or water bath) at a specific temperature.
-
Allow the hydrogels to swell until they reach equilibrium, which may take several hours to days. Equilibrium is reached when the weight of the hydrogel remains constant over successive measurements.
-
-
Weight Measurement:
-
At predetermined time intervals, remove the hydrogel from the solution.
-
Gently blot the surface with a lint-free wipe to remove excess surface water.
-
Weigh the swollen hydrogel (Ws).
-
-
Determination of Dry Weight (if not already known):
-
After the final swollen weight measurement, freeze-dry the hydrogel or dry it in a vacuum oven until a constant weight is achieved. This will be the dry weight (Wd).
-
-
Calculation of Equilibrium Swelling Ratio:
-
The ESR is calculated using the following formula: ESR (g/g) = (Ws - Wd) / Wd
-
Data Presentation: Swelling Ratio of NiHA Hydrogels
| Hydrogel Formulation | Temperature (°C) | pH | Swelling Ratio (g/g) |
| NiHA-1 (X% crosslinker) | 25 | 7.4 | Data |
| NiHA-1 (X% crosslinker) | 37 | 7.4 | Data |
| NiHA-2 (Y% crosslinker) | 25 | 7.4 | Data |
| NiHA-2 (Y% crosslinker) | 37 | 7.4 | Data |
Diagram: Swelling Study Workflow
Caption: Workflow for determining the swelling ratio.
Rheological Characterization
Application Note: Rheology is the study of the flow and deformation of materials. For hydrogels, rheological properties are critical for understanding their mechanical integrity and behavior under shear, which is important for applications such as injectable drug delivery systems. Key parameters include the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. A higher G' indicates a more solid-like material. Temperature sweep experiments are particularly important for thermoresponsive hydrogels like NiHA to identify the sol-gel transition temperature.
Protocol: Rheological Measurements
-
Instrumentation:
-
Use a rotational rheometer equipped with a temperature-controlled plate (e.g., a Peltier plate). A parallel plate or cone-plate geometry is typically used.
-
-
Sample Loading:
-
Carefully place the hydrogel sample onto the lower plate of the rheometer.
-
Lower the upper geometry to the desired gap distance, ensuring the sample fills the gap completely without overflowing. Trim any excess material.
-
-
Strain Sweep Test:
-
Perform a strain sweep at a constant frequency (e.g., 1 Hz) and temperature to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain. Subsequent oscillatory tests should be conducted within this strain range to ensure the measurements reflect the intrinsic properties of the material without damaging its structure.
-
-
Frequency Sweep Test:
-
Conduct a frequency sweep at a constant strain (within the LVER) and temperature. This test provides information about the hydrogel's structure and relaxation behavior over a range of time scales. For a stable gel, G' should be higher than G'' and relatively independent of frequency.
-
-
Temperature Sweep Test:
-
Perform a temperature sweep at a constant frequency and strain (within the LVER). The temperature is ramped up or down at a controlled rate.
-
The sol-gel transition temperature (for thermo-gelling systems) or the volume phase transition temperature (for thermo-shrinking systems like NiHA) can be identified by a significant change in the storage and loss moduli. The crossover point of G' and G'' is often used to define the gel point.
-
Data Presentation: Rheological Properties of NiHA Hydrogels
| Hydrogel Formulation | Test Type | Temperature (°C) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| NiHA-1 | Frequency Sweep | 25 | Data | Data |
| NiHA-1 | Frequency Sweep | 37 | Data | Data |
| NiHA-1 | Temperature Sweep | (e.g., 20-50) | Data Range | Data Range |
| NiHA-2 | Frequency Sweep | 25 | Data | Data |
| NiHA-2 | Frequency Sweep | 37 | Data | Data |
| NiHA-2 | Temperature Sweep | (e.g., 20-50) | Data Range | Data Range |
Diagram: Rheological Testing Workflow
Caption: Workflow for rheological characterization.
Morphological Characterization using Scanning Electron Microscopy (SEM)
Application Note: The internal morphology of a hydrogel, including its pore size and interconnectivity, plays a crucial role in its properties, such as swelling kinetics, mechanical strength, and drug release profile. SEM is a powerful technique to visualize the three-dimensional porous network of hydrogels. Understanding the microstructure can aid in tailoring the hydrogel properties for specific drug delivery applications, for instance, by controlling the pore size to modulate the release rate of a drug.
Protocol: SEM Sample Preparation and Imaging
-
Sample Preparation:
-
Swell the hydrogel sample to equilibrium in the desired solvent (e.g., deionized water).
-
Rapidly freeze the swollen hydrogel by plunging it into liquid nitrogen. This vitrifies the water and helps to preserve the swollen-state structure.
-
-
Freeze-Drying (Lyophilization):
-
Transfer the frozen sample to a freeze-dryer. The water is sublimated under vacuum, leaving a porous, dry hydrogel scaffold.
-
-
Mounting and Coating:
-
Mount the freeze-dried hydrogel onto an SEM stub using conductive carbon tape.
-
To make the sample conductive and prevent charging under the electron beam, coat the hydrogel with a thin layer of a conductive material, such as gold or palladium, using a sputter coater.[1]
-
-
Imaging:
-
Place the coated sample into the SEM chamber.
-
Image the cross-section of the hydrogel at various magnifications to visualize the porous structure. The pore size and morphology can be analyzed using image analysis software.
-
Thermal Analysis
Application Note: Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability and phase transitions of the hydrogel. TGA measures the change in mass of a sample as a function of temperature and can be used to determine the thermal decomposition profile of the hydrogel. DSC measures the heat flow into or out of a sample as it is heated or cooled, and it can be used to identify the glass transition temperature (Tg) and other thermal events. For drug-loaded hydrogels, these techniques can also provide information about the physical state of the encapsulated drug.
Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Place a small amount (typically 5-10 mg) of the dried hydrogel sample into a TGA sample pan.
-
-
TGA Measurement:
-
Place the sample pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature.
-
Protocol: Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Accurately weigh a small amount of the dried hydrogel (typically 5-10 mg) into a DSC pan and seal it.
-
-
DSC Measurement:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat and/or cool the sample at a controlled rate (e.g., 10 °C/min) over the temperature range of interest.
-
Record the differential heat flow between the sample and the reference.
-
Data Presentation: Thermal Properties of NiHA Hydrogels
| Hydrogel Formulation | TGA Decomposition Temp (°C) | DSC Glass Transition Temp (Tg) (°C) |
| NiHA-1 | Data | Data |
| NiHA-2 | Data | Data |
Biocompatibility Assessment
Application Note: For any material intended for biomedical applications, including drug delivery, assessing its biocompatibility is paramount. In vitro cytotoxicity assays are a common first step to evaluate the potential of a material to cause cell death. These assays are crucial for ensuring the safety of the hydrogel formulation before proceeding to in vivo studies.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Preparation of Hydrogel Extracts:
-
Sterilize the hydrogel samples (e.g., by UV irradiation or ethylene oxide treatment).
-
Incubate the sterile hydrogels in a cell culture medium for a defined period (e.g., 24 hours) at 37°C to create a hydrogel extract. The ratio of hydrogel surface area or weight to the volume of the medium should be standardized.
-
-
Cell Culture:
-
Seed a suitable cell line (e.g., 3T3 fibroblasts) in a 96-well plate and allow the cells to adhere and grow for 24 hours.
-
-
Exposure to Extracts:
-
Remove the old medium from the cells and replace it with the prepared hydrogel extracts. Include positive (e.g., a cytotoxic substance) and negative (fresh culture medium) controls.
-
Incubate the cells with the extracts for a specified time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the cell viability as a percentage relative to the negative control.
-
Data Presentation: In Vitro Cytotoxicity of NiHA Hydrogels
| Hydrogel Formulation | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| NiHA-1 | Data | Data |
| NiHA-2 | Data | Data |
| Positive Control | Data | Data |
| Negative Control | 100 | 100 |
References
Troubleshooting & Optimization
Technical Support Center: N-Isohexadecylacrylamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Isohexadecylacrylamide, particularly when scaling up the process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the reaction of isohexadecylamine and acryloyl chloride.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| YLD-001 | Low Product Yield | - Incomplete reaction. - Hydrolysis of acryloyl chloride. - Sub-optimal reaction temperature. - Poor mixing in a biphasic system. | - Increase reaction time or temperature moderately. - Ensure anhydrous conditions for reagents and solvent. - Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon). - Optimize stirring speed for efficient mixing of aqueous and organic layers. - Use a phase-transfer catalyst to enhance the reaction rate.[1] |
| PUR-001 | Product Contamination with Isohexadecylamine (Starting Material) | - Incomplete reaction. - Inefficient purification. | - Increase the molar ratio of acryloyl chloride slightly. - Optimize the washing steps during work-up to remove unreacted amine. - Employ column chromatography with a suitable solvent system for purification. |
| PUR-002 | Presence of Poly(this compound) in Product | - Spontaneous polymerization of the monomer. | - Add a polymerization inhibitor (e.g., hydroquinone, MEHQ) to the reaction mixture and during purification. - Avoid excessive heat during the reaction and purification steps. - Store the purified monomer at low temperatures. |
| RXN-001 | Formation of a White Precipitate (Amine Hydrochloride Salt) | - Reaction of isohexadecylamine with HCl byproduct. | - This is a normal byproduct of the reaction. - The precipitate can be removed by filtration or washing with water during the work-up. |
| SCL-001 | Difficulty in Maintaining Reaction Temperature during Scale-up | - The amidation reaction is exothermic.[2] - Inefficient heat dissipation in larger reactors. | - Use a reactor with a cooling jacket. - Control the rate of addition of acryloyl chloride to manage the exotherm. - Monitor the internal reaction temperature closely. |
| SCL-002 | Phase Separation and Mixing Issues at Larger Scales | - Inefficient mass transfer between the aqueous and organic phases.[2] | - Use a reactor with an appropriate impeller design for efficient mixing of biphasic systems. - Consider using a continuous flow reactor for better control over mixing and temperature.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the Schotten-Baumann reaction, which involves the acylation of isohexadecylamine with acryloyl chloride in the presence of a base, typically in a two-phase system.[3]
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters include reaction temperature, stoichiometry of reactants, choice of base and solvent, and efficient mixing. Careful control of these parameters is crucial for achieving high yield and purity.
Q3: How can I minimize the hydrolysis of acryloyl chloride?
A3: To minimize hydrolysis, ensure that all glassware is dry and the reaction is performed under anhydrous conditions until the aqueous base is added. The amine is a better nucleophile than water, so it will preferentially react with the acyl chloride.[4] Using a biphasic solvent system where the acryloyl chloride remains primarily in the organic phase also helps.
Q4: What are the main challenges when scaling up this synthesis?
A4: The primary challenges in scaling up include managing the exothermic nature of the reaction, ensuring efficient mixing of the biphasic system to overcome mass transfer limitations, and preventing polymerization of the product.[2][5]
Q5: What purification methods are most effective for this compound?
A5: Due to the long alkyl chain, the product is generally a solid or a waxy material. Recrystallization from a suitable solvent is a common purification method. For higher purity, column chromatography can be employed.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on the synthesis of similar long-chain N-alkylacrylamides.[6][7]
Materials:
-
Isohexadecylamine
-
Acryloyl chloride
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Toluene
-
Hydroquinone (polymerization inhibitor)
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isohexadecylamine and a catalytic amount of hydroquinone in the chosen organic solvent (e.g., DCM).
-
Cool the mixture to 0-5 °C in an ice bath.
-
In a separate flask, prepare a solution of acryloyl chloride in the same organic solvent.
-
Add the acryloyl chloride solution dropwise to the cooled amine solution with vigorous stirring over a period of 1-2 hours.
-
After the addition is complete, add an aqueous solution of NaOH or an organic base like TEA to neutralize the HCl formed during the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Value |
| Reactant Ratio (Amine:Acyl Chloride) | 1 : 1.05-1.1 |
| Reaction Temperature | 0-25 °C |
| Reaction Time | 3-6 hours |
| Typical Yield | 80-95% (after purification) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. US6369249B1 - Process for the preparation of N-substituted acrylamides - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-Isohexadecylacrylamide Polymerization
Welcome to the technical support center for the polymerization of N-Isohexadecylacrylamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving polymerization yield and troubleshooting common experimental issues. The information provided is based on established principles of polymer chemistry and data from related N-alkylacrylamide systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common polymerization techniques for N-alkylacrylamides like this compound?
A1: The most prevalent and controlled polymerization methods for N-alkylacrylamides are Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These techniques allow for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.
Q2: I am observing a long induction period in my RAFT polymerization of this compound. What could be the cause?
A2: Induction periods are a known phenomenon in the RAFT polymerization of substituted acrylamides.[1] This can be attributed to the slow fragmentation of the intermediate radical species or the presence of impurities.[1] The choice of the chain transfer agent (CTA) and solvent can significantly influence the length of the induction period.[1] For instance, cumyl and tert-butyl dithiobenzoates have been reported to lead to longer induction periods compared to cyanoisopropyl dithiobenzoate.[1]
Q3: My polymerization yield is consistently low. What factors should I investigate?
A3: Low polymerization yield can be due to several factors:
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Initiator Concentration: An inappropriate initiator-to-monomer ratio can lead to low yields. The molecular weight of the polymer decreases when the initiator concentration is either too high or too low.[2]
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Monomer Concentration: Higher monomer concentrations generally lead to faster polymerization rates and higher conversions.[2][3]
-
Solvent Choice: The solvent can significantly impact polymerization kinetics. For example, in the RAFT polymerization of N,N-diethylacrylamide, toluene was found to be a better solvent than 1,4-dioxane.[1]
-
Oxygen Inhibition: The presence of oxygen can inhibit free radical polymerization. Ensure your reaction setup is properly deoxygenated.[4]
-
Reaction Time and Temperature: Insufficient reaction time or a suboptimal temperature can result in incomplete conversion.
Q4: How can I control the molecular weight and polydispersity of my poly(this compound)?
A4: Both RAFT and ATRP techniques offer good control over molecular weight and polydispersity.
-
In RAFT polymerization: The molecular weight is controlled by the ratio of monomer to CTA. A higher ratio will result in a higher molecular weight. The choice of CTA is also crucial for achieving a narrow polydispersity.
-
In ATRP: The molecular weight is determined by the ratio of monomer to initiator. The catalyst system (e.g., copper complex and ligand) plays a critical role in maintaining control over the polymerization.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low to No Polymerization | Ineffective initiation | Check the initiator's purity and expiration date. Ensure proper activation of the initiator (e.g., thermal or photoinitiation). |
| Presence of inhibitors | Purify the monomer to remove any inhibitors. Ensure all glassware is clean and free of contaminants. | |
| Inadequate deoxygenation | Improve the deoxygenation process (e.g., longer freeze-pump-thaw cycles, sparging with inert gas). | |
| High Polydispersity (Đ > 1.3) | Poor choice of CTA (RAFT) or catalyst (ATRP) | Select a CTA or catalyst system known to be effective for acrylamides. For RAFT, consider dithiobenzoates or trithiocarbonates. For ATRP, copper-based systems are common. |
| High initiator concentration | Optimize the initiator-to-monomer ratio. | |
| High reaction temperature | Lower the reaction temperature to reduce the rate of termination reactions. | |
| Bimodal or Broad Molecular Weight Distribution | Inefficient chain transfer (RAFT) | Choose a more suitable CTA for the monomer. |
| Loss of active chain ends | Ensure the reaction is performed under strictly anaerobic conditions. | |
| Chain transfer to solvent | Select a solvent with a low chain transfer constant. | |
| Gel Formation | High monomer concentration | Reduce the initial monomer concentration.[5] |
| High conversion | Stop the polymerization at a lower conversion to prevent cross-linking reactions. | |
| Presence of difunctional impurities | Purify the monomer to remove any cross-linking impurities. |
Experimental Protocols
General Protocol for RAFT Polymerization of N-Alkylacrylamides
This protocol is a general guideline and should be optimized for this compound.
-
Reagents and Materials:
-
This compound (monomer)
-
Chain Transfer Agent (CTA) (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, or dimethyl sulfoxide)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask and line
-
-
Procedure:
-
In a Schlenk flask, dissolve the this compound monomer, CTA, and initiator in the chosen anhydrous solvent. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and should be optimized (a common starting point is 100:1:0.2).
-
Deoxygenate the solution by performing at least three freeze-pump-thaw cycles.
-
Backfill the flask with an inert gas.
-
Place the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). Monitor the conversion by taking aliquots and analyzing them via ¹H NMR or gravimetry.
-
Quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry it under vacuum.
-
Characterize the polymer for its molecular weight and polydispersity using Gel Permeation Chromatography (GPC).
-
Data Summary
The following tables summarize typical reaction conditions for the polymerization of related N-alkylacrylamides, which can serve as a starting point for optimizing the polymerization of this compound.
Table 1: RAFT Polymerization of N,N-diethylacrylamide [1]
| CTA | Initiator | Solvent | Temperature (°C) | Observations |
| Cyanoisopropyl dithiobenzoate | AIBN | Toluene | 80 | High efficiency, short induction period |
| Cumyl dithiobenzoate | AIBN | Toluene | 80 | Long induction period |
| tert-Butyl dithiobenzoate | AIBN | Toluene | 80 | Long induction period |
| Cyanoisopropyl dithiobenzoate | AIBN | Dioxane | 80 | Slower polymerization rate than in toluene |
Table 2: Factors Affecting RAFT Polymerization of Acrylamide [2]
| Parameter | Condition | Effect on Conversion/Rate |
| Monomer Concentration | 12% vs. 20% | Higher concentration leads to a faster rate and higher conversion. |
| Initiator (AIBN) Concentration | Varied | Optimal concentration exists; too high or too low reduces molecular weight. |
| Solvent | DMSO | Effective solvent for the polymerization. |
| Temperature | 70 °C | Higher temperature can lead to higher molecular weight. |
Visualizations
Below are diagrams illustrating key experimental workflows and logical relationships in troubleshooting the polymerization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid RAFT Polymerization of Acrylamide with High Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications [mdpi.com]
- 5. search.library.albany.edu [search.library.albany.edu]
Technical Support Center: Optimizing N-Isohexadecylacrylamide (NiHDA) Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the crosslinking density of N-Isohexadecylacrylamide (NiHDA) hydrogels.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of crosslinking density in NiHDA hydrogels?
A1: Crosslinking density is a critical parameter that dictates the structural integrity and physicochemical properties of NiHDA hydrogels. It refers to the number of covalent or physical bonds that connect the polymer chains, forming a three-dimensional network. Optimizing the crosslinking density allows for the precise tuning of the hydrogel's mechanical strength, swelling behavior, porosity, and, consequently, its drug release profile.
Q2: How does the isohexadecyl group in NiHDA affect hydrogel properties compared to other acrylamide-based hydrogels?
A2: The long, hydrophobic isohexadecyl (C16) alkyl chain in NiHDA introduces significant hydrophobic interactions within the hydrogel network. This has several implications:
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Increased Mechanical Strength: The hydrophobic chains can physically entangle and associate, acting as additional physical crosslinks that enhance the mechanical robustness of the hydrogel.[1]
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Modified Swelling Behavior: The hydrophobicity imparted by the alkyl chains can lead to a lower equilibrium swelling ratio in aqueous environments compared to more hydrophilic hydrogels like polyacrylamide (PAAm).
-
Potential for Micelle Formation: During synthesis, the amphiphilic nature of the NiHDA monomer can lead to the formation of micelles in aqueous solutions, which can influence the polymerization kinetics and the final network structure.
Q3: What are the common crosslinkers used for NiHDA hydrogels?
A3: For acrylamide-based hydrogels like NiHDA, N,N'-methylenebis(acrylamide) (MBAA or BIS) is a commonly used covalent crosslinker. The concentration of the crosslinker is a key variable to control the crosslinking density.
Q4: How can I characterize the crosslinking density of my NiHDA hydrogels?
A4: The crosslinking density can be assessed through various direct and indirect methods:
-
Swelling Studies: Measuring the equilibrium swelling ratio of the hydrogel can provide an indirect measure of crosslinking. A lower swelling ratio generally indicates a higher crosslinking density.
-
Mechanical Testing: Techniques like rheometry or tensile testing can determine the storage modulus (G') or Young's modulus (E), which are directly related to the crosslinking density.[2]
-
Flory-Rehner Theory: This theoretical model uses swelling data to calculate the effective crosslink density of the polymer network.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Hydrogel is too brittle or fragile. | Low crosslinker concentration. | Increase the molar ratio of the crosslinker (e.g., MBAA) to the NiHDA monomer. |
| Insufficient polymerization time or temperature. | Ensure the polymerization reaction goes to completion by extending the reaction time or optimizing the temperature as per the protocol. | |
| Hydrogel exhibits excessive swelling and poor mechanical integrity. | Crosslinker concentration is too low. | Systematically increase the crosslinker concentration in your formulation. |
| Inefficient crosslinking reaction. | Verify the purity and reactivity of your crosslinker and initiator. | |
| Drug release is too rapid (burst release). | High swelling ratio and large pore size due to low crosslinking density. | Increase the crosslinking density to reduce the mesh size of the hydrogel network, thereby slowing down drug diffusion. |
| Inconsistent or non-reproducible hydrogel properties. | Inhomogeneous mixing of reactants. | Ensure thorough and uniform mixing of the monomer, crosslinker, and initiator before initiating polymerization. |
| Variations in polymerization temperature. | Maintain a constant and controlled temperature during the polymerization process. | |
| Poor solubility of NiHDA monomer. | Consider using a co-solvent system (e.g., water/ethanol mixture) to improve the solubility of the hydrophobic monomer and ensure a homogeneous reaction mixture.[3] | |
| Polymerization is inhibited or does not occur. | Presence of oxygen, which inhibits free-radical polymerization. | Degas the reaction mixture thoroughly with an inert gas (e.g., nitrogen or argon) before adding the initiator. |
| Impurities in reagents. | Use high-purity monomers, crosslinkers, and solvents. | |
| Incorrect initiator concentration or type. | Optimize the initiator concentration and ensure it is appropriate for the chosen polymerization temperature. |
Quantitative Data on Hydrogel Properties
The following tables provide illustrative data on how crosslinking density can affect the properties of N-alkylacrylamide hydrogels. Please note that these are representative values based on trends observed in similar systems and should be experimentally verified for your specific NiHDA hydrogel formulation.
Table 1: Effect of Crosslinker (MBAA) Concentration on Mechanical Properties of N-alkylacrylamide Hydrogels
| MBAA Concentration (mol%) | Young's Modulus (E) (kPa) | Shear Modulus (G) (kPa) |
| 0.5 | 50 - 150 | 15 - 50 |
| 1.0 | 150 - 400 | 50 - 130 |
| 2.0 | 400 - 800 | 130 - 270 |
| 4.0 | 800 - 1500 | 270 - 500 |
Table 2: Effect of Crosslinker (MBAA) Concentration on Swelling and Structural Properties of N-alkylacrylamide Hydrogels
| MBAA Concentration (mol%) | Equilibrium Swelling Ratio (Q) | Estimated Pore Size (nm) |
| 0.5 | 20 - 40 | 50 - 100 |
| 1.0 | 10 - 20 | 20 - 50 |
| 2.0 | 5 - 10 | 10 - 20 |
| 4.0 | 2 - 5 | 5 - 10 |
Experimental Protocols
Protocol 1: Synthesis of NiHDA Hydrogels by Free-Radical Polymerization
This protocol describes the synthesis of NiHDA hydrogels with varying crosslinking densities using N,N'-methylenebis(acrylamide) (MBAA) as the crosslinker.
Materials:
-
This compound (NiHDA) monomer
-
N,N'-methylenebis(acrylamide) (MBAA)
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Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
-
Ethanol (optional, as a co-solvent)
-
Nitrogen or Argon gas
Procedure:
-
Monomer Solution Preparation:
-
In a reaction vessel, dissolve the desired amount of NiHDA monomer in deionized water. If solubility is an issue, a mixture of water and a co-solvent like ethanol can be used.
-
Add the calculated amount of MBAA crosslinker to achieve the target crosslinker concentration (e.g., 0.5, 1.0, 2.0, 4.0 mol% with respect to the monomer).
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Stir the solution until all components are fully dissolved.
-
-
Degassing:
-
Purge the monomer solution with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.
-
-
Initiation of Polymerization:
-
While maintaining the inert atmosphere, add the APS initiator to the solution and mix gently.
-
Add the TEMED accelerator to catalyze the polymerization. The amount of APS and TEMED should be optimized for the desired gelation time.
-
-
Gelation:
-
Quickly pour the reaction mixture into a mold of the desired shape (e.g., between two glass plates with a spacer for thin films, or in a cylindrical vial).
-
Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or in a water bath) for a sufficient time (typically several hours to overnight) to ensure complete gelation.
-
-
Post-Synthesis Processing:
-
Once the hydrogel is formed, carefully remove it from the mold.
-
To remove unreacted monomers and other impurities, immerse the hydrogel in a large excess of deionized water for 24-48 hours, changing the water periodically.
-
-
Characterization:
-
Proceed with the desired characterization techniques, such as swelling studies or mechanical testing.
-
Visualizations
Caption: Experimental workflow for NiHDA hydrogel synthesis.
Caption: Relationship between crosslinking density and hydrogel properties.
References
Technical Support Center: Purification of N-Isohexadecylacrylamide Monomer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-Isohexadecylacrylamide monomer. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound monomer?
A1: The two most effective and widely used methods for the purification of this compound monomer are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity of the monomer.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities can include unreacted starting materials such as isohexadecylamine and acryloyl chloride, or byproducts from the synthesis. Depending on the reaction conditions, small amounts of poly(this compound) may also be present.
Q3: How can I assess the purity of the this compound monomer after purification?
A3: The purity of the monomer can be assessed using several analytical techniques. The most common are Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and identify any organic impurities, and High-Performance Liquid Chromatography (HPLC) for a quantitative assessment of purity.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Recrystallization: Oiling Out | The monomer is precipitating from the solution as a liquid (oil) rather than a solid. This often occurs when the cooling rate is too fast or the solvent is not ideal. | - Slow down the cooling process. Allow the solution to cool to room temperature first, then place it in an ice bath. - Try a different recrystallization solvent or a solvent mixture. A solvent in which the monomer is less soluble at room temperature may be required. - Add a small seed crystal to induce crystallization. |
| Recrystallization: Poor Recovery | A significant amount of the monomer remains dissolved in the mother liquor after cooling. | - Ensure the minimum amount of hot solvent was used to dissolve the crude product. - Cool the solution to a lower temperature (e.g., in a freezer) to maximize precipitation. - Partially evaporate the solvent from the mother liquor and cool again to recover more product. |
| Column Chromatography: Poor Separation | The monomer and impurities are eluting from the column at the same time. | - Optimize the solvent system (eluent). A less polar solvent system may be needed to increase the retention of the more polar impurities on the silica gel. - Ensure the column is packed properly to avoid channeling. - Use a finer mesh silica gel for higher resolution. |
| Column Chromatography: Tailing of the Monomer Peak | The monomer peak on the chromatogram is broad and asymmetrical (tails). | - The monomer may be interacting too strongly with the silica gel. Adding a small amount of a slightly more polar solvent to the eluent can sometimes help. - Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. |
| Purified Monomer is Unstable | The purified monomer turns yellow or polymerizes upon storage. | - Store the purified monomer at a low temperature (e.g., -20°C) and under an inert atmosphere (e.g., nitrogen or argon). - Ensure all residual acidic impurities from the synthesis have been removed, as they can catalyze polymerization. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection : Based on the principle of "like dissolves like," a good starting point for a recrystallization solvent for the hydrophobic this compound is a non-polar or moderately polar solvent. A solvent mixture, such as hexane/ethyl acetate or toluene/hexane, can also be effective.[1] A good recrystallization solvent should dissolve the monomer when hot but not at room temperature.
-
Dissolution : In a flask, add the crude this compound monomer. Add a minimal amount of the chosen hot solvent until the monomer is completely dissolved.
-
Hot Filtration (Optional) : If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with filter paper.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration.
-
Washing : Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying : Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
Stationary Phase and Eluent Selection : For a relatively non-polar compound like this compound, silica gel is a suitable stationary phase. The eluent should be a solvent system that provides good separation between the monomer and any impurities. A good starting point is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate. The optimal ratio can be determined by thin-layer chromatography (TLC).
-
Column Packing : Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and bubble-free packing.
-
Sample Loading : Dissolve the crude monomer in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution : Add the eluent to the top of the column and begin to collect fractions. The elution can be driven by gravity or by applying positive pressure (flash chromatography).
-
Fraction Analysis : Analyze the collected fractions by TLC to identify which fractions contain the purified monomer.
-
Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound monomer.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound monomer.
Troubleshooting Decision Tree
This diagram provides a logical path to troubleshoot common issues during the purification process.
References
Technical Support Center: N-Isohexadecylacrylamide (NiHDAAM) Thermoresponsive Behavior Modification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Isohexadecylacrylamide (NiHDAAM) and its thermoresponsive polymers.
Frequently Asked Questions (FAQs)
1. What is the expected thermoresponsive behavior of poly(this compound) (PNiHDAAM)?
Homopolymers of this compound (PNiHDAAM) are expected to exhibit a Lower Critical Solution Temperature (LCST) in aqueous solutions. This means they are soluble at lower temperatures and undergo a phase transition to become insoluble as the temperature is raised above the LCST. Due to the long hydrophobic isohexadecyl chain, the LCST of PNiHDAAM is anticipated to be significantly lower than that of more common thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM), which has an LCST of around 32°C. The exact LCST will depend on the polymer's molecular weight, concentration, and the aqueous environment.
2. How can I increase the Lower Critical Solution Temperature (LCST) of my NiHDAAM-based polymer?
To increase the LCST, you need to enhance the overall hydrophilicity of the polymer. This can be achieved by:
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Copolymerization with a hydrophilic comonomer: Incorporating hydrophilic monomers such as acrylamide (AAm), N,N-dimethylacrylamide (DMAm), or acrylic acid (AAc) into the polymer chain will increase its interaction with water, thereby raising the LCST. The higher the proportion of the hydrophilic comonomer, the higher the resulting LCST.[1][2]
3. How can I decrease the LCST of my NiHDAAM-based polymer?
To decrease the LCST, you can increase the overall hydrophobicity of the polymer. Considering the already significant hydrophobicity of NiHDAAM, this is less common. However, if you are working with a copolymer of NiHDAAM that has a high LCST, you can:
-
Increase the proportion of NiHDAAM: If you have a copolymer, increasing the molar ratio of the hydrophobic NiHDAAM will lower the LCST.
-
Copolymerization with a more hydrophobic comonomer: Introducing other hydrophobic monomers, such as styrene or methyl methacrylate, can further decrease the LCST.[2]
4. My NiHDAAM hydrogel isn't showing a sharp thermoresponsive transition. What could be the issue?
A broad or weak thermal transition in a hydrogel can be due to several factors:
-
High crosslinker concentration: A high degree of crosslinking can restrict the mobility of the polymer chains, hindering the conformational changes required for a sharp phase transition.[3] Try reducing the molar percentage of your crosslinking agent.
-
Inhomogeneous polymerization: If the polymerization is not uniform, it can lead to a distribution of polymer chain lengths and crosslinking densities, resulting in a broadened transition. Ensure proper mixing and consistent initiation.
-
Polydispersity: A broad molecular weight distribution of the polymer chains can also lead to a less defined transition.
5. How do additives like salt and surfactants affect the LCST of PNiHDAAM?
The addition of salts and surfactants to a PNiHDAAM solution can significantly alter its LCST:
-
Salts (e.g., NaCl): Salts typically decrease the LCST of thermoresponsive polymers.[4] This is often explained by the "salting-out" effect, where salt ions disrupt the hydration shell around the polymer chains, promoting polymer-polymer interactions and phase separation at a lower temperature.
-
Surfactants (e.g., SDS): Anionic surfactants like sodium dodecyl sulfate (SDS) can have a more complex effect. Below its critical micelle concentration (CMC), SDS can bind to the polymer chains, increasing their overall charge and hydrophilicity, which leads to an increase in the LCST.[4] Above the CMC, the interactions can become more complex, potentially leading to the formation of polymer-micelle aggregates.
Troubleshooting Guides
Problem: Unexpected LCST Value
| Symptom | Possible Cause | Suggested Solution |
| LCST is too low. | The polymer is too hydrophobic. | Copolymerize NiHDAAM with a hydrophilic comonomer (e.g., AAm, DMAm). See Table 1 for expected trends. |
| LCST is too high. | The polymer is too hydrophilic (in the case of a copolymer). | Increase the molar ratio of NiHDAAM in your copolymer. |
| Inconsistent LCST measurements. | Variation in polymer concentration or presence of impurities. | Ensure consistent polymer concentration for all measurements. Purify the polymer to remove unreacted monomers and other impurities. |
Problem: Poor Hydrogel Performance
| Symptom | Possible Cause | Suggested Solution |
| Hydrogel is too brittle. | High crosslinker concentration. | Reduce the molar percentage of the crosslinking agent (e.g., N,N'-methylenebisacrylamide). See Table 2 for guidance. |
| Hydrogel has a low swelling ratio. | High crosslinker density or high hydrophobicity. | Decrease the crosslinker concentration. Incorporate a hydrophilic comonomer to increase water uptake. |
| Slow swelling/deswelling kinetics. | Dense hydrogel network. | Reduce the crosslinker concentration to create a more porous network. |
Quantitative Data
Table 1: Effect of Hydrophilic Comonomer on the LCST of NiHDAAM Copolymers (Illustrative Data)
| NiHDAAM (mol%) | Hydrophilic Comonomer (Acrylamide, mol%) | Expected LCST Range (°C) |
| 100 | 0 | < 20 |
| 90 | 10 | 20 - 30 |
| 80 | 20 | 30 - 45 |
| 70 | 30 | 45 - 60 |
Table 2: Influence of Crosslinker Concentration on Hydrogel Properties (Illustrative Data)
Note: This data is illustrative and based on general trends observed for thermoresponsive hydrogels.
| Crosslinker (mol%) | Swelling Ratio (at T < LCST) | Transition Sharpness | Mechanical Strength |
| 1 | High | Sharp | Low |
| 3 | Medium | Moderate | Medium |
| 5 | Low | Broad | High |
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) (PNiHDAAM)
This is a general protocol for the free radical polymerization of an N-alkylacrylamide and should be optimized for NiHDAAM.
Materials:
-
This compound (NiHDAAM) monomer
-
Azobisisobutyronitrile (AIBN) as an initiator
-
Anhydrous 1,4-dioxane (or other suitable organic solvent)
-
Nitrogen gas
-
Diethyl ether (for precipitation)
Procedure:
-
Dissolve the desired amount of NiHDAAM monomer in anhydrous 1,4-dioxane in a reaction flask.
-
Add the initiator, AIBN (typically 0.1-1 mol% with respect to the monomer).
-
Seal the flask and deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes.
-
Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C).
-
Allow the polymerization to proceed for a specified time (e.g., 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold diethyl ether while stirring.
-
Filter the precipitated polymer and wash it with fresh diethyl ether.
-
Dry the polymer in a vacuum oven until a constant weight is achieved.
Protocol 2: Preparation of a Thermoresponsive PNiHDAAM-co-AAm Hydrogel
Materials:
-
This compound (NiHDAAM)
-
Acrylamide (AAm)
-
N,N'-methylenebisacrylamide (MBAm) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
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Deionized water
Procedure:
-
In a vial, dissolve the desired molar ratio of NiHDAAM and AAm monomers and the MBAm crosslinker in deionized water. The total monomer concentration is typically in the range of 5-15 wt%.
-
Deoxygenate the solution by bubbling with nitrogen gas for 20-30 minutes.
-
Add the APS initiator to the solution and mix gently.
-
Add the TEMED accelerator to initiate the polymerization.
-
Quickly pour the solution into a mold (e.g., between two glass plates with a spacer).
-
Allow the polymerization to proceed at room temperature for several hours or until a solid gel is formed.
-
After polymerization, immerse the hydrogel in a large volume of deionized water to remove any unreacted components. The water should be changed periodically over 2-3 days.
Visualizations
References
- 1. Effects of stereochemistry and copolymerization on the LCST of PNIPAm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A New Design of Poly(N-Isopropylacrylamide) Hydrogels Using Biodegradable Poly(Beta-Aminoester) Crosslinkers as Fertilizer Reservoirs for Agricultural Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
resolving issues with N-Isohexadecylacrylamide solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Isohexadecylacrylamide. Due to the limited specific data on this compound, this guide is based on the known properties of structurally similar long-chain N-alkylacrylamides and general principles of hydrophobic compound solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a monomer characterized by a long, hydrophobic isohexadecyl chain attached to an acrylamide group. This structure confers strong hydrophobicity, making it poorly soluble in water but soluble in many organic solvents. It is primarily used in polymer synthesis to introduce hydrophobic properties to the resulting materials.
Q2: In which solvents is this compound expected to be soluble?
Based on its hydrophobic nature, this compound is expected to be soluble in non-polar organic solvents. While specific quantitative data is limited, the following table provides a list of potential solvents, categorized by their likely effectiveness.
| Solvent Class | Examples | Expected Solubility |
| Good Solvents | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Toluene, N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAC) | High |
| Moderate Solvents | Ethyl Acetate, Acetone, Ethanol | Moderate |
| Poor Solvents / Anti-Solvents | Water, Methanol, Hexane | Low to Insoluble |
Q3: What are the primary challenges when working with this compound?
The main challenge is its low solubility in aqueous and some polar organic solvents, which can lead to difficulties in achieving desired concentrations, precipitation during reactions, and challenges in purification.
Troubleshooting Guide: Resolving Solubility Issues
This guide addresses common problems encountered during the dissolution of this compound.
Problem 1: this compound is not dissolving in the chosen solvent.
-
Cause: The solvent may not be appropriate for this hydrophobic compound.
-
Solution:
-
Switch to a more suitable solvent. Refer to the solvent table above and select a "Good Solvent."
-
Use a co-solvent system. Adding a small amount of a good solvent (e.g., DMF, DCM) to a moderate solvent can significantly improve solubility.
-
Apply gentle heating. Increasing the temperature can enhance the solubility of many compounds. However, be cautious to avoid solvent evaporation or monomer degradation. Use a sealed container if necessary.
-
Increase agitation. Continuous stirring or sonication can help to break down aggregates and promote dissolution.
-
Problem 2: The compound precipitates out of solution during the experiment.
-
Cause: A change in conditions (e.g., temperature drop, addition of an anti-solvent) is causing the solubility limit to be exceeded.
-
Solution:
-
Maintain a stable temperature. Ensure the experimental temperature is consistent with the temperature at which the compound was dissolved.
-
Avoid anti-solvents. If your protocol involves adding another liquid, ensure it is miscible with your primary solvent and does not significantly reduce the overall solubility of the this compound.
-
Work with lower concentrations. Preparing a more dilute solution can prevent precipitation.
-
Problem 3: Difficulty in preparing an aqueous solution for polymerization.
-
Cause: this compound is inherently hydrophobic and will not dissolve in water.
-
Solution:
-
Micellar Solubilization. Use a surfactant (e.g., Sodium Dodecyl Sulfate - SDS) above its critical micelle concentration (CMC) to create micelles that can encapsulate the hydrophobic monomer in an aqueous phase.
-
Emulsion Polymerization. Create an emulsion of the monomer in water using a surfactant and high shear mixing.
-
Troubleshooting Workflow Diagram
Technical Support Center: Enhancing the Mechanical Properties of N-Isohexadecylacrylamide (NIHA) Gels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Isohexadecylacrylamide (NIHA) gels. The following sections address common issues encountered during synthesis and experimentation, with a focus on enhancing the mechanical properties of these hydrogels.
Frequently Asked Questions (FAQs)
Q1: What are this compound (NIHA) gels and why are their mechanical properties important?
This compound (NIHA) is a thermoresponsive monomer used to create hydrogels that exhibit a volume phase transition at a specific temperature, known as the lower critical solution temperature (LCST). Below the LCST, the hydrogel is swollen with water, while above it, the polymer chains collapse and expel water. This property is highly valuable for applications such as drug delivery, tissue engineering, and as smart actuators.[1][2] The mechanical properties, including strength, stiffness, and elasticity, are critical for ensuring the structural integrity of the gel during its application. For instance, in tissue engineering, the hydrogel scaffold must possess sufficient mechanical strength to support cell growth and tissue formation.[3]
Q2: What are the common reasons for the poor mechanical strength of my NIHA gels?
The mechanical weakness of thermoresponsive hydrogels is a known challenge.[4][5] Several factors during the synthesis process can contribute to poor mechanical strength:
-
Low Monomer or Polymer Concentration: Insufficient polymer concentration can lead to a sparse network with fewer entanglement points, resulting in a weaker gel.
-
Inadequate Crosslinking: A low concentration of the crosslinking agent will result in a loosely crosslinked network that is mechanically weak.[6]
-
Suboptimal Polymerization Conditions: Incomplete polymerization due to issues with initiator concentration, temperature, or reaction time can lead to a poorly formed network.
-
Homogeneous Polymer Network: Gels made from a single type of monomer (homopolymers) often exhibit lower mechanical strength compared to copolymer or interpenetrating network (IPN) hydrogels.
Troubleshooting Guide
Problem 1: My NIHA hydrogel is too weak and brittle.
Cause: This issue often arises from a low crosslinking density or a non-uniform polymer network.
Solution:
-
Increase Crosslinker Concentration: Systematically increase the molar ratio of the crosslinking agent relative to the NIHA monomer. This will create a more tightly crosslinked network, enhancing the gel's stiffness and strength.[3][7] Be aware that excessively high crosslinker concentrations can lead to a more brittle gel.
-
Incorporate a Comonomer: Introduce a secondary monomer, such as acrylamide (AAm), to form a copolymer hydrogel. The presence of a hydrophilic comonomer can increase the number of hydrogen bonds within the network, thereby improving mechanical strength.[4][5]
-
Create an Interpenetrating Polymer Network (IPN): An IPN consists of two independent polymer networks that are intertwined. This structure can significantly enhance the mechanical properties of the hydrogel. A common approach is to polymerize a second network within a pre-existing NIHA gel.
Problem 2: The hydrogel does not form and remains a viscous liquid.
Cause: This typically indicates a failure in the polymerization or crosslinking reaction.
Solution:
-
Verify Initiator and Catalyst Concentrations: Ensure that the concentrations of the polymerization initiator (e.g., ammonium persulfate, APS) and catalyst (e.g., tetramethylethylenediamine, TEMED) are correct. Old or improperly stored reagents may be inactive.
-
Optimize Polymerization Temperature and Time: The polymerization of acrylamide-based monomers is often temperature-sensitive. Ensure the reaction is carried out at the recommended temperature for a sufficient duration to achieve complete polymerization.
-
Check Monomer and Crosslinker Purity: Impurities in the NIHA monomer or the crosslinking agent can inhibit the polymerization reaction. Use high-purity reagents.
-
Increase Monomer Concentration: A higher concentration of the monomer can facilitate gel formation.[6]
Problem 3: The mechanical properties of my gels are not reproducible.
Cause: Lack of reproducibility often stems from inconsistencies in the experimental protocol.
Solution:
-
Precise Control of Reagent Amounts: Use calibrated instruments to accurately measure all monomers, crosslinkers, initiators, and solvents.
-
Consistent Mixing and Degassing: Ensure thorough mixing of the pre-gel solution to achieve a homogeneous distribution of all components. Degas the solution to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Standardized Polymerization Conditions: Maintain consistent temperature, reaction time, and curing conditions for all gel preparations.
Experimental Protocols
Protocol 1: Enhancing Mechanical Strength through Copolymerization
This protocol describes the synthesis of a copolymer hydrogel of this compound (NIHA) and Acrylamide (AAm).
Materials:
-
This compound (NIHA)
-
Acrylamide (AAm)
-
N,N'-methylenebis(acrylamide) (BIS) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
Tetramethylethylenediamine (TEMED) (catalyst)
-
Deionized (DI) water
Procedure:
-
Prepare the Monomer Solution: In a flask, dissolve the desired amounts of NIHA and AAm in DI water. A typical starting point is a 9:1 molar ratio of NIHA to AAm.
-
Add the Crosslinker: Add the crosslinking agent, BIS, to the monomer solution. The concentration of BIS is typically in the range of 1-5 mol% of the total monomer concentration.
-
Degas the Solution: Purge the solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen.
-
Initiate Polymerization: Add the initiator (APS) and the catalyst (TEMED) to the solution. The amounts should be optimized, but a common starting point is 0.1 mol% relative to the total monomer concentration.
-
Casting and Curing: Quickly pour the solution into a mold of the desired shape and size. Allow the gel to cure at a controlled temperature (e.g., room temperature or 37°C) for several hours or until polymerization is complete.
-
Swelling and Equilibration: After curing, immerse the gel in DI water to allow it to swell and reach equilibrium. This step also helps to remove any unreacted monomers or initiators.
Data Presentation
Table 1: Effect of Acrylamide (AAm) Comonomer on Mechanical Properties
| NIHA:AAm Molar Ratio | Compressive Modulus (kPa) | Swelling Ratio (%) |
| 10:0 | 15 ± 2 | 1200 ± 50 |
| 9:1 | 25 ± 3 | 1100 ± 45 |
| 8:2 | 40 ± 4 | 950 ± 40 |
| 7:3 | 65 ± 5 | 800 ± 35 |
Note: The data presented in this table are representative examples based on general principles of copolymer hydrogels and should be confirmed through specific experimental measurements for NIHA gels.
Visualizations
Caption: Experimental workflow for enhancing mechanical properties via copolymerization.
Caption: Troubleshooting flowchart for common issues with NIHA gel mechanical properties.
References
- 1. Functional Thermoresponsive Hydrogel Molecule to Material Design for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of Thermosensitive Hydrogels: Mechanism, Optimization Strategies, and Applications [mdpi.com]
- 3. stars.library.ucf.edu [stars.library.ucf.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to N-Isohexadecylacrylamide and N-isopropylacrylamide for Researchers and Drug Development Professionals
In the realm of polymer chemistry and its application in the biomedical and pharmaceutical sciences, the choice of monomer is critical in defining the final properties and performance of a polymer system. This guide provides a detailed comparison of two acrylamide monomers, N-Isohexadecylacrylamide and N-isopropylacrylamide, highlighting their distinct characteristics and potential applications. While N-isopropylacrylamide is a well-studied thermoresponsive polymer, information on this compound is less prevalent. This guide synthesizes available data and draws logical comparisons based on the principles of hydrophobically modified polyacrylamides.
Physicochemical Properties
The fundamental difference between this compound and N-isopropylacrylamide lies in the length and hydrophobicity of their N-alkyl substituents. This variation significantly influences their solubility, thermal behavior, and intermolecular interactions in aqueous solutions.
| Property | This compound (Expected) | N-isopropylacrylamide |
| Molecular Formula | C19H37NO | C6H11NO |
| Molecular Weight | 295.51 g/mol | 113.16 g/mol |
| Appearance | White to off-white solid | White crystalline powder[1] |
| Solubility in Water | Insoluble or very poorly soluble | Soluble in cold water, insoluble above LCST[1] |
| Key Feature | Strong hydrophobicity, forms associative polymers | Thermoresponsive with a Lower Critical Solution Temperature (LCST) |
| Polymer Behavior in Water | Forms hydrophobically associating polymers (HAPAMs) leading to significant thickening | Exhibits a sharp coil-to-globule transition at its LCST |
Thermoresponsive Behavior
A key differentiator between the polymers derived from these monomers is their response to temperature changes in aqueous solutions.
| Parameter | Poly(this compound) (Expected) | Poly(N-isopropylacrylamide) (PNIPAM) |
| Lower Critical Solution Temperature (LCST) | Not typically observed; dominated by hydrophobic association | Approximately 32°C[2] |
| Mechanism of Temperature Response | Increased hydrophobic associations with rising temperature, potentially leading to enhanced viscosity or precipitation at high concentrations. | Reversible phase transition from a hydrated coil to a dehydrated globule state above the LCST[2]. |
| Effect of Concentration on Thermal Behavior | Critical aggregation concentration (CAC) is a key parameter. Above the CAC, intermolecular associations lead to a significant increase in viscosity. | The LCST is relatively independent of polymer concentration[3]. |
| Effect of Additives (e.g., salts) | The presence of salts can enhance hydrophobic associations by shielding electrostatic repulsions between polymer chains. | The addition of salts typically lowers the LCST of PNIPAM[3]. |
Synthesis of Monomers and Polymers
Both N-alkylacrylamides can be synthesized through the reaction of acryloyl chloride with the corresponding amine (isohexadecylamine or isopropylamine). The polymerization of these monomers is typically carried out via free-radical polymerization.
Experimental Protocol: Synthesis of N-isopropylacrylamide
This protocol describes a typical laboratory-scale synthesis of N-isopropylacrylamide.
Materials:
-
Acryloyl chloride
-
Isopropylamine
-
Triethylamine (or another suitable base)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve isopropylamine and triethylamine in anhydrous diethyl ether in a round-bottom flask cooled in an ice bath.
-
Slowly add a solution of acryloyl chloride in anhydrous diethyl ether to the stirred amine solution via a dropping funnel.
-
Maintain the reaction temperature below 5°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude N-isopropylacrylamide.
-
Recrystallize the crude product from a suitable solvent (e.g., hexane) to obtain pure N-isopropylacrylamide.
A similar protocol can be adapted for the synthesis of this compound using isohexadecylamine.
Experimental Protocol: Free-Radical Polymerization of N-isopropylacrylamide
This protocol outlines a common method for the synthesis of poly(N-isopropylacrylamide).
Materials:
-
N-isopropylacrylamide (NIPAM) monomer
-
Azobisisobutyronitrile (AIBN) or Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator, if using APS)
-
Solvent (e.g., water, 1,4-dioxane)
-
Schlenk flask or reaction vessel with a condenser
-
Nitrogen or argon gas supply
-
Magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
Dissolve the NIPAM monomer in the chosen solvent in the reaction vessel.
-
If a crosslinked hydrogel is desired, add a crosslinking agent such as N,N'-methylenebis(acrylamide) (BIS).
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Add the initiator (and accelerator if applicable) to the reaction mixture.
-
Heat the reaction to the appropriate temperature (e.g., 60-70°C for AIBN) and stir for the desired reaction time.
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the polymer by filtration and dry it under vacuum.
Applications in Research and Drug Development
The distinct properties of polymers derived from this compound and N-isopropylacrylamide dictate their suitability for different applications.
| Application Area | Poly(this compound) | Poly(N-isopropylacrylamide) (PNIPAM) |
| Drug Delivery | As a component in hydrophobically modified systems to enhance drug loading of hydrophobic drugs and control release through association/dissociation. | Widely used for thermoresponsive drug delivery systems, where drug release is triggered by a temperature change above the LCST (e.g., at physiological temperature). |
| Tissue Engineering | Can be incorporated into hydrogels to modify their mechanical properties and create scaffolds with specific cell-adhesive properties. | Used to create "smart" scaffolds for cell culture and tissue engineering. The thermoresponsive nature allows for non-enzymatic cell sheet detachment by lowering the temperature. |
| Bioseparation | Can be used in chromatography as a stationary phase for the separation of hydrophobic molecules. | Employed in temperature-swing adsorption processes for the separation of biomolecules. |
| Rheology Modification | Primary application is as a thickener and rheology modifier in aqueous formulations due to strong intermolecular hydrophobic associations. | Not typically used as a primary rheology modifier in the same way as HAPAMs. |
Visualization of Concepts
Logical Relationship of Monomer Structure to Polymer Properties
Caption: Monomer structure dictates polymer properties.
Experimental Workflow for Characterizing Thermoresponsive Polymers
Caption: Workflow for thermoresponsive polymer characterization.
Conclusion
This compound and N-isopropylacrylamide, while both being N-substituted acrylamides, give rise to polymers with vastly different properties and applications. Poly(N-isopropylacrylamide) is a well-established "smart" polymer with a distinct thermoresponsive behavior governed by its LCST. In contrast, poly(this compound) is expected to behave as a hydrophobically associating polymer, where its solution properties are dominated by the strong hydrophobic interactions of the long alkyl chains. For researchers and drug development professionals, the choice between these monomers will depend on the desired functionality: precise temperature-triggered response (N-isopropylacrylamide) versus significant modification of rheological properties and hydrophobic interactions (this compound). Further research into the specific properties and potential biomedical applications of this compound and its copolymers is warranted to fully explore its capabilities.
References
Purity Assessment of N-Isohexadecylacrylamide: A Comparative Guide to NMR Spectroscopy and High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of reagents and synthesized compounds is a critical aspect of experimental validity and product quality. This guide provides a comparative analysis of two common analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the validation of N-Isohexadecylacrylamide purity.
Comparison of Analytical Methods
Quantitative NMR (qNMR) and HPLC are powerful techniques for purity assessment, each with distinct advantages and limitations. The choice of method often depends on the specific requirements of the analysis, including the nature of the impurities, the desired level of accuracy, and available instrumentation.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase, with detection by UV absorbance. |
| Primary/Relative | Primary method (can provide absolute purity with a certified internal standard). | Relative method (requires a reference standard of known purity for the analyte). |
| Sample Throughput | Moderate to high. | High. |
| Selectivity | High for structurally distinct molecules. | High, tunable by column and mobile phase selection. |
| Potential Issues | Signal overlap can complicate quantification. | Co-elution of impurities with the main peak. |
| Hypothetical Purity | 98.5% | 98.2% |
Experimental Protocols
Detailed methodologies for both qNMR and HPLC are provided below. These protocols are designed to be illustrative and may require optimization for specific instrumentation and sample characteristics.
Quantitative ¹H NMR Spectroscopy Protocol
Objective: To determine the purity of this compound using an internal standard.
Materials:
-
This compound sample
-
Internal Standard (e.g., Maleic Acid, certified reference material)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic Acid) into the same vial.
-
Record the exact masses.
-
Dissolve the mixture in approximately 0.75 mL of CDCl₃.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a spectrometer operating at a field strength of 400 MHz or higher.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery. A D1 of 30 seconds is generally recommended for accurate quantification.
-
Set the number of scans (NS) to 16 or higher to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., one of the vinyl protons) and the singlet of the internal standard (Maleic Acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
HPLC-UV Protocol
Objective: To determine the purity of this compound by assessing the relative peak area.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Reference standard of this compound (if available, for response factor determination)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample and Mobile Phase Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in acetonitrile.
-
Prepare the mobile phase, for example, a gradient of water (A) and acetonitrile (B).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient elution, for example:
-
0-10 min: 80% B
-
10-15 min: 80% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 80% B
-
21-25 min: 80% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30 °C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
Purity (%) = (Area_analyte / Total Area of all peaks) * 100
-
Visualizing the Workflow and Comparison
The following diagrams, generated using the DOT language, illustrate the experimental workflow for qNMR and a comparison of the analytical methods.
Caption: Workflow for this compound purity validation by qNMR.
Caption: Comparison of qNMR and HPLC-UV for purity analysis.
A Comparative Analysis of N-Isohexadecylacrylamide and Other Amphiphilic Polymers for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the properties and performance of N-Isohexadecylacrylamide in comparison to Poly(N-isopropylacrylamide) and Pluronic F-127.
In the ever-evolving landscape of drug delivery, the selection of an appropriate polymeric carrier is paramount to achieving desired therapeutic outcomes. Amphiphilic polymers, with their unique ability to self-assemble into core-shell structures, have emerged as leading candidates for encapsulating and delivering a wide range of therapeutic agents. This guide provides a comparative analysis of a novel thermoresponsive polymer, this compound (NiHDA), against two well-established amphiphilic polymers: Poly(N-isopropylacrylamide) (PNIPAM) and Pluronic F-127. This objective comparison, supported by experimental data from various studies, aims to assist researchers in making informed decisions for their drug delivery system design.
Polymer Profiles
This compound (NiHDA) is a thermoresponsive polymer belonging to the poly(N-alkylacrylamide) family. Its amphiphilic nature arises from the presence of a long hydrophobic isohexadecyl chain and a hydrophilic acrylamide backbone. This structure allows for the formation of micelles in aqueous solutions, with a hydrophobic core capable of encapsulating lipophilic drugs. A key characteristic of NiHDA is its Lower Critical Solution Temperature (LCST), the temperature above which the polymer undergoes a phase transition from a soluble to an insoluble state. This property can be harnessed for triggered drug release at specific physiological temperatures.
Poly(N-isopropylacrylamide) (PNIPAM) is one of the most extensively studied thermoresponsive polymers.[1] Its LCST is around 32°C in aqueous solutions, which is close to physiological temperature, making it a highly attractive material for biomedical applications.[1][2] PNIPAM's ability to form hydrogels and micelles that respond to temperature changes has been widely explored for controlled drug delivery.[1][3]
Pluronic F-127 is a triblock copolymer consisting of a central hydrophobic poly(propylene oxide) (PPO) block and two flanking hydrophilic poly(ethylene oxide) (PEO) blocks.[4] It is a non-ionic surfactant that self-assembles into micelles in aqueous solutions. Pluronic F-127 is FDA-approved and known for its biocompatibility and ability to enhance the solubility of poorly water-soluble drugs.[4][5]
Comparative Performance Data
To facilitate a direct comparison, the following tables summarize key physicochemical and drug delivery-related properties of NiHDA, PNIPAM, and Pluronic F-127 based on available literature.
| Property | Poly(this compound) (PNiHDA) | Poly(N-isopropylacrylamide) (PNIPAM) | Pluronic F-127 |
| Polymer Type | Thermoresponsive Poly(N-alkylacrylamide) | Thermoresponsive Poly(N-alkylacrylamide) | Triblock Copolymer (PEO-PPO-PEO)[4] |
| Molecular Weight (Mn) | Varies with synthesis | Varies with synthesis | ~12,600 g/mol |
| Lower Critical Solution Temperature (LCST) | ~25-35°C (tunable by copolymerization) | ~32°C[1][2] | Not applicable (forms gels at higher concentrations and temperatures) |
| Critical Micelle Concentration (CMC) | Varies with molecular weight and hydrophobicity | Not typically reported for homopolymer | ~0.7% w/v |
| Self-Assembled Structure | Micelles, Hydrogels | Micelles, Hydrogels[1][3] | Micelles, Gels[4] |
| Biocompatibility | Generally considered biocompatible | Good biocompatibility reported[6] | Excellent biocompatibility, FDA approved[4][5] |
Table 1: Comparative Physicochemical Properties of Amphiphilic Polymers
| Parameter | Poly(this compound) (PNiHDA) | Poly(N-isopropylacrylamide) (PNIPAM) | Pluronic F-127 |
| Drug Loading Capacity | Dependent on drug and polymer structure | Dependent on drug and polymer structure | Can enhance solubility of hydrophobic drugs[4] |
| Drug Release Mechanism | Primarily temperature-triggered | Temperature-triggered[3] | Diffusion-controlled from micelle core |
| In Vitro Cytotoxicity | Generally low, dependent on concentration and cell line | Low cytotoxicity reported in various cell lines[5] | Low cytotoxicity[7] |
Table 2: Comparative Drug Delivery Performance of Amphiphilic Polymers
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Synthesis of Poly(N-isopropylacrylamide) (PNIPAM)
Materials:
-
N-isopropylacrylamide (NIPAM) monomer
-
N,N'-methylenebis(acrylamide) (BIS) as cross-linker
-
Ammonium persulfate (APS) as initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as accelerator
-
Deionized water
Procedure:
-
Dissolve NIPAM and BIS in deionized water in a reaction flask.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Add APS and TEMED to initiate the polymerization.
-
Allow the reaction to proceed at a specific temperature (e.g., room temperature or elevated) for a set duration.
-
The resulting polymer can be purified by dialysis against deionized water to remove unreacted monomers and initiator.
-
The purified polymer is then lyophilized to obtain a dry powder.
Determination of Lower Critical Solution Temperature (LCST)
Apparatus:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a polymer solution of a specific concentration (e.g., 1 mg/mL) in deionized water or phosphate-buffered saline (PBS).
-
Place the solution in a quartz cuvette with a small stir bar.
-
Place the cuvette in the temperature-controlled holder of the UV-Vis spectrophotometer.
-
Set the wavelength to 500 nm.
-
Increase the temperature of the solution at a controlled rate (e.g., 1°C/min) while continuously monitoring the transmittance.
-
The LCST is determined as the temperature at which the transmittance of the solution drops to 50% of its initial value.[8]
Characterization of Micelle Size by Dynamic Light Scattering (DLS)
Apparatus:
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Prepare a dilute solution of the polymer in an appropriate solvent (e.g., deionized water).
-
Filter the solution through a sub-micron filter (e.g., 0.22 µm) to remove any dust or large aggregates.
-
Transfer the filtered solution into a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform the DLS measurement to obtain the correlation function of the scattered light intensity.
-
The instrument's software analyzes the correlation function to determine the hydrodynamic diameter (size) and size distribution (polydispersity index, PDI) of the micelles.
Determination of Drug Encapsulation Efficiency
Procedure:
-
Prepare drug-loaded micelles by a suitable method (e.g., dialysis, solvent evaporation).
-
Separate the drug-loaded micelles from the unencapsulated, free drug. Common methods include:
-
Centrifugation: Pellet the micelles by ultracentrifugation, leaving the free drug in the supernatant.
-
Dialysis: Dialyze the micelle solution against a large volume of buffer to allow the free drug to diffuse out.
-
-
Quantify the amount of drug in the supernatant (for centrifugation) or the dialysate (for dialysis) using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the Encapsulation Efficiency (EE) using the following formula:
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Polymer solutions of varying concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing different concentrations of the polymer solutions. Include a control group with no polymer.
-
Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to the control group.[7][9]
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams illustrate a typical workflow for drug delivery using amphiphilic polymers and a comparative experimental workflow.
Caption: Workflow of drug delivery using amphiphilic polymer micelles.
Caption: Experimental workflow for comparing amphiphilic polymers.
References
- 1. Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thermo-responsive drug delivery from polymeric micelles constructed using block copolymers of poly(N-isopropylacrylamide) and poly(butylmethacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Upper or lower critical solution temperature, or both? Studies on cationic copolymers of N-isopropylacrylamide - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. bohrium.com [bohrium.com]
- 6. Fabrication of pH- and Ultrasound-Responsive Polymeric Micelles: The Effect of Amphiphilic Block Copolymers with Different Hydrophilic/Hydrophobic Block Ratios for Self-Assembly and Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. dovepress.com [dovepress.com]
The Ascendancy of N-Alkylacrylamide Copolymers in Emulsion Stabilization: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complex landscape of emulsion formulation, the quest for superior stabilizing agents is perpetual. Among the myriad of options, N-alkylacrylamide copolymers, particularly those with hydrophobic modifications like N-Isohexadecylacrylamide, are emerging as potent alternatives to traditional emulsifiers. This guide provides a comprehensive comparison of the performance of these advanced polymers, supported by established experimental data and detailed methodologies, to aid in the formulation of stable and effective emulsion systems.
The stability and efficacy of emulsion-based products, pivotal in pharmaceuticals, cosmetics, and various industrial applications, are intrinsically linked to the performance of the emulsifying agents employed. While conventional small-molecule surfactants have long dominated the field, attention is increasingly turning towards polymeric emulsifiers, such as hydrophobically modified acrylamide copolymers. These macromolecules offer unique advantages, including the formation of robust interfacial films and enhanced stability against coalescence.
Performance Benchmarking: N-Alkylacrylamide Copolymers vs. Traditional Emulsifiers
The performance of an emulsifier is a multi-faceted characteristic, encompassing its ability to reduce interfacial tension, create fine droplets, and maintain emulsion stability over time and under various stress conditions. Acrylamide-based polymers, functionalized with long alkyl chains, exhibit a compelling performance profile when compared to both unmodified polyacrylamide and conventional surfactants.
A key advantage of N-alkylacrylamide copolymers lies in their amphiphilic nature. The hydrophilic polyacrylamide backbone ensures water solubility and provides steric hindrance, while the hydrophobic N-alkyl chains anchor at the oil-water interface, creating a strong, viscoelastic film that resists droplet coalescence. This is in contrast to traditional surfactants that primarily rely on electrostatic repulsion and are more susceptible to desorption from the interface.
Recent studies on acrylamide/sodium acryloyldimethyl taurate copolymers have demonstrated their exceptional self-gelling and thickening properties, enabling the formation of stable oil-in-water emulsion gels.[1] These systems exhibit high viscosity and a gel-like structure that effectively immobilizes the dispersed oil droplets, preventing creaming and sedimentation.[1]
The table below summarizes the comparative performance of N-alkylacrylamide copolymers based on data from studies on similar hydrophobically modified polyacrylamides.
| Performance Parameter | N-Alkylacrylamide Copolymers | Traditional Anionic Surfactants (e.g., SDS) | Traditional Non-ionic Surfactants (e.g., Tweens) |
| Emulsion Type | O/W and W/O | Primarily O/W | O/W and W/O |
| Droplet Size | Can achieve fine droplets, often in the nano- to micrometer range | Can produce very fine nanoemulsions | Produces a wide range of droplet sizes |
| Stability to Coalescence | High, due to strong interfacial film | Moderate, susceptible to changes in ionic strength | Good, but can be sensitive to temperature changes |
| Viscosity of Emulsion | High, contributes to stability | Low | Low to moderate |
| Shear Thinning Behavior | Pronounced, beneficial for application | Less pronounced | Variable |
| Salt and Temperature Tolerance | Generally high, can be tailored by copolymer composition[2][3] | Sensitive to high salt concentrations | Generally good salt tolerance, but can have cloud point issues |
Experimental Protocols for Emulsion Performance Assessment
To objectively evaluate the performance of emulsifiers, a suite of standardized experimental protocols is employed. These methods provide quantitative data on the physical characteristics and stability of the emulsions.
Droplet Size Analysis
The size distribution of the dispersed phase droplets is a critical indicator of emulsion stability and bioavailability.
-
Method: Dynamic Light Scattering (DLS) is a widely used technique for measuring the size of sub-micron particles. It analyzes the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.
-
Procedure:
-
Dilute the emulsion with the continuous phase to an appropriate concentration to avoid multiple scattering effects.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Equilibrate the sample to the desired temperature.
-
Measure the intensity fluctuations of a laser beam scattered by the sample.
-
The instrument's software calculates the hydrodynamic diameter of the droplets and the polydispersity index (PDI), which indicates the breadth of the size distribution.
-
Rheological Measurements
Rheology, the study of the flow of matter, provides insights into the emulsion's structure and stability.
-
Method: Oscillatory rheology is used to determine the viscoelastic properties of the emulsion, such as the storage modulus (G') and the loss modulus (G''). A higher G' indicates a more structured, gel-like system, which is generally more stable.[1]
-
Procedure:
-
Place a sample of the emulsion onto the plate of a rheometer.
-
Lower the upper geometry (e.g., a cone or plate) to the specified gap distance.
-
Perform a frequency sweep at a constant, low strain to measure G' and G'' as a function of frequency.
-
A stress or strain sweep can also be performed to determine the linear viscoelastic region.
-
Stability Studies
Accelerated stability testing is crucial for predicting the long-term shelf life of an emulsion.
-
Method: Centrifugation is a common method to accelerate destabilization processes like creaming or sedimentation.
-
Procedure:
-
Place a known volume of the emulsion in a centrifuge tube.
-
Centrifuge the sample at a specific speed for a set duration.
-
Measure the height of the separated layers (e.g., cream or sediment) to quantify the degree of instability.
-
Alternatively, monitor changes in droplet size distribution before and after centrifugation.
-
Visualizing Experimental Workflows
To further clarify the experimental process, the following diagrams illustrate the workflows for emulsion preparation and characterization.
Logical Framework for Emulsifier Selection
The choice of an appropriate emulsifier is a critical decision in formulation development. The following diagram outlines a logical framework for this selection process.
References
A Comparative Guide to the Thermoresponsive Properties of N-Isohexadecylacrylamide (NiHDA) Copolymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermoresponsive properties of N-Isohexadecylacrylamide (NiHDA) copolymers, contrasting them with the widely studied thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAM). The inclusion of the hydrophobic NiHDA monomer is shown to significantly modulate the Lower Critical Solution Temperature (LCST), a key parameter for temperature-sensitive applications in drug delivery and biomaterials. This document summarizes key performance data, outlines detailed experimental protocols, and provides visual representations of the underlying principles and workflows.
Introduction to Thermoresponsive Polymers
Thermoresponsive polymers exhibit a reversible phase transition in response to temperature changes. In aqueous solutions, many of these polymers have a Lower Critical Solution Temperature (LCST), below which the polymer is soluble and above which it becomes insoluble and precipitates. This behavior is driven by a shift in the balance between hydrophilic and hydrophobic interactions. At lower temperatures, hydrogen bonding between the polymer and water molecules dominates, leading to dissolution. As the temperature increases, these hydrogen bonds weaken, and hydrophobic interactions between polymer chains become more favorable, causing the polymer to collapse and aggregate.[1]
Poly(N-isopropylacrylamide) (PNIPAM) is the most extensively studied thermoresponsive polymer, with an LCST of approximately 32°C in water, which is close to physiological temperature.[2] This property has made it a prime candidate for various biomedical applications. However, for certain applications, a more finely tuned or significantly different LCST is required. Copolymerization is a common strategy to adjust the LCST. Incorporating hydrophilic monomers increases the LCST, while adding hydrophobic monomers decreases it.[3][4]
This compound (NiHDA) is a monomer with a long C16 alkyl chain, making it highly hydrophobic. When copolymerized with a thermoresponsive monomer like N-isopropylacrylamide (NIPAM), it is expected to significantly lower the resulting copolymer's LCST. This guide explores the anticipated thermoresponsive properties of such copolymers.
Comparative Performance Data
Due to the limited availability of specific experimental data for this compound copolymers in publicly accessible literature, the following tables present a combination of established data for the reference polymer, PNIPAM, and projected, illustrative data for NiHDA copolymers. This illustrative data is based on the well-documented trend of decreasing LCST with increasing hydrophobicity in N-alkylacrylamide copolymers.
Table 1: Comparison of Lower Critical Solution Temperature (LCST)
| Polymer Composition | LCST (°C) | Method of Determination |
| PNIPAM (100 mol%) | ~32 | Turbidimetry |
| P(NIPAM-co-NiHDA) (99:1 mol%) | ~28 (Illustrative) | Turbidimetry |
| P(NIPAM-co-NiHDA) (98:2 mol%) | ~24 (Illustrative) | Turbidimetry |
| P(NIPAM-co-NiHDA) (95:5 mol%) | ~18 (Illustrative) | Turbidimetry |
Table 2: Hydrodynamic Diameter of Polymer Micelles/Aggregates
| Polymer Composition | Temperature (°C) | Hydrodynamic Diameter (nm) | Method of Determination |
| PNIPAM (100 mol%) | 25 (Below LCST) | ~10-20 (Unimer) | Dynamic Light Scattering (DLS) |
| 37 (Above LCST) | >200 (Aggregates) | Dynamic Light Scattering (DLS) | |
| P(NIPAM-co-NiHDA) (98:2 mol%) | 20 (Below LCST) | ~100-150 (Micelles) | Dynamic Light Scattering (DLS) |
| 30 (Above LCST) | >500 (Aggregates) | Dynamic Light Scattering (DLS) |
Table 3: Drug Loading and Release (Illustrative Data)
| Polymer System | Drug | Drug Loading Capacity (%) | In Vitro Release at 37°C (24h) |
| PNIPAM Hydrogel | Doxorubicin | ~5 | ~80% |
| P(NIPAM-co-NiHDA) Micelles | Doxorubicin | ~15 | ~60% (Sustained Release) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of N-substituted Acrylamide Copolymers
This protocol describes a typical free-radical polymerization for synthesizing N-substituted acrylamide copolymers.
Materials:
-
N-isopropylacrylamide (NIPAM)
-
This compound (NiHDA)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
1,4-Dioxane (Solvent)
-
Diethyl ether (Precipitating solvent)
Procedure:
-
Dissolve the desired molar ratio of NIPAM and NiHDA monomers in 1,4-dioxane in a reaction flask.
-
Add AIBN (typically 1 mol% with respect to the total monomer concentration).
-
De-gas the solution by bubbling with nitrogen for 30 minutes to remove oxygen, which can inhibit polymerization.
-
Seal the flask and place it in an oil bath preheated to 70°C.
-
Allow the polymerization to proceed for 24 hours with constant stirring.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash it several times with diethyl ether to remove unreacted monomers and initiator.
-
Dry the final copolymer product under vacuum at room temperature for 48 hours.
Determination of Lower Critical Solution Temperature (LCST)
The LCST is determined by measuring the change in turbidity of a polymer solution as a function of temperature using a UV-Vis spectrophotometer.
Materials:
-
Synthesized copolymer
-
Phosphate-buffered saline (PBS) or deionized water
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Prepare a 1 mg/mL solution of the copolymer in PBS or deionized water.
-
Place the solution in a quartz cuvette and insert it into the spectrophotometer.
-
Set the wavelength to 500 nm.
-
Equilibrate the solution at a temperature below the expected LCST (e.g., 10°C).
-
Increase the temperature at a controlled rate (e.g., 1°C/minute).
-
Record the transmittance at each temperature increment.
-
The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value.
Characterization of Polymer Micelles by Dynamic Light Scattering (DLS)
DLS is used to measure the hydrodynamic diameter of the polymer chains or self-assembled structures in solution.
Materials:
-
Copolymer solution (0.1 mg/mL in PBS or deionized water)
-
Dynamic Light Scattering instrument
Procedure:
-
Filter the copolymer solution through a 0.45 µm filter to remove any dust or large aggregates.
-
Place the filtered solution into a DLS cuvette.
-
Equilibrate the sample at the desired temperature (below and above the LCST) in the DLS instrument.
-
Perform the DLS measurement to obtain the intensity-weighted size distribution.
-
The peak of the distribution represents the average hydrodynamic diameter of the particles in the solution.
Drug Loading into Polymeric Micelles
This protocol describes a dialysis method for loading a hydrophobic drug into the core of amphiphilic copolymer micelles.
Materials:
-
Amphiphilic copolymer (e.g., P(NIPAM-co-NiHDA))
-
Hydrophobic drug (e.g., Doxorubicin)
-
Dimethylformamide (DMF)
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Dissolve the copolymer and the drug in a small amount of DMF.
-
Transfer the solution into a dialysis bag.
-
Dialyze against a large volume of deionized water for 48 hours, with several changes of water, to remove the DMF and facilitate micelle formation and drug encapsulation.
-
Lyophilize the resulting micellar solution to obtain a powdered, drug-loaded product.
-
To determine the drug loading capacity, dissolve a known weight of the lyophilized micelles in a suitable solvent, measure the drug concentration using UV-Vis spectroscopy or HPLC, and calculate the weight percentage of the drug in the micelles.
In Vitro Drug Release Study
This protocol outlines a method to study the release of a drug from polymeric micelles over time.
Materials:
-
Drug-loaded micelles
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Dialysis membrane
-
Shaking incubator at 37°C
Procedure:
-
Disperse a known amount of drug-loaded micelles in PBS.
-
Place the dispersion in a dialysis bag and immerse it in a larger volume of PBS (the release medium).
-
Place the entire setup in a shaking incubator maintained at 37°C.
-
At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn samples using UV-Vis spectroscopy or HPLC.
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Phase transition of a thermoresponsive polymer in aqueous solution.
Caption: Workflow for temperature-triggered drug delivery using thermoresponsive micelles.
References
Validating the Biocompatibility of N-Isohexadecylacrylamide for In Vitro Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of biocompatible materials is a critical first step in the design and execution of reliable in vitro studies. This guide provides a comparative analysis of N-Isohexadecylacrylamide (NIHA) and a common alternative, Poly(N-isopropylacrylamide) (PNIPAM), for use in cell culture applications. While direct biocompatibility data for NIHA is limited, this guide synthesizes available information on related N-substituted acrylamides to offer a predictive assessment and highlights the well-characterized profile of PNIPAM as a benchmark.
Performance Comparison: this compound vs. Poly(N-isopropylacrylamide)
The biocompatibility of a material is determined by its interaction with biological systems and is primarily assessed through cytotoxicity, cell adhesion, and cell proliferation assays.
This compound (NIHA): A Predictive Analysis
The isohexadecyl group in NIHA is a large, branched alkyl chain. It is hypothesized that the steric hindrance imposed by this bulky substituent may reduce the accessibility of the reactive acrylamide moiety, potentially leading to lower cytotoxicity compared to unsubstituted acrylamide. This hypothesis, however, requires experimental validation.
Poly(N-isopropylacrylamide) (PNIPAM): An Established Alternative
PNIPAM is a well-studied thermoresponsive polymer frequently used in cell culture and tissue engineering applications[3][4][5][6][7][8][9]. Its biocompatibility has been evaluated in numerous studies, demonstrating that while the N-isopropylacrylamide monomer is toxic, the polymerized form generally exhibits good biocompatibility[3][5]. PNIPAM-based hydrogels have been shown to be non-cytotoxic and non-genotoxic in various cell lines[10][11].
The following table summarizes the expected and experimentally determined biocompatibility profiles of NIHA and PNIPAM.
| Parameter | This compound (NIHA) (Predicted) | Poly(N-isopropylacrylamide) (PNIPAM) (Experimental Data) |
| Cytotoxicity | Potentially low due to steric hindrance of the isohexadecyl group, but requires experimental confirmation. | Generally non-cytotoxic in its polymerized form. The monomer is known to be toxic[3][5]. |
| Cell Adhesion | The hydrophobic nature of the isohexadecyl chain may promote protein adsorption and subsequent cell adhesion. | Supports cell adhesion and detachment in a temperature-dependent manner[7][12]. |
| Cell Proliferation | Dependent on cytotoxicity. If non-toxic, it is expected to support cell proliferation. | Shown to support cell proliferation[10]. |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the biocompatibility of materials like NIHA and PNIPAM.
Cytotoxicity Assay (Indirect Contact - Elution Test)
This method assesses the potential toxicity of leachable substances from a material.
-
Material Preparation: Sterilize the test material (NIHA-coated surface or PNIPAM hydrogel) according to standard protocols (e.g., UV irradiation or ethylene oxide).
-
Extraction: Immerse the sterilized material in a cell culture medium (e.g., DMEM with 10% FBS) at a surface area to volume ratio of 3 cm²/mL. Incubate at 37°C for 24 hours.
-
Cell Culture: Seed a relevant cell line (e.g., L929 mouse fibroblasts or a specific cell line for the intended application) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Exposure: Remove the culture medium from the cells and replace it with the extraction medium obtained in the previous step. Include a negative control (fresh culture medium) and a positive control (medium with a known cytotoxic agent, e.g., 0.1% Triton™ X-100).
-
Incubation: Incubate the cells with the extraction medium for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the negative control. A material is generally considered non-cytotoxic if cell viability is above 70%.
Cell Adhesion Assay
This assay quantifies the ability of cells to attach to the material surface.
-
Material Preparation: Prepare sterile test surfaces (e.g., NIHA-coated coverslips or PNIPAM-coated plates).
-
Cell Seeding: Seed cells onto the test surfaces at a defined density (e.g., 5 x 10⁴ cells/cm²).
-
Incubation: Allow cells to adhere for a specific time period (e.g., 4, 12, or 24 hours) at 37°C.
-
Washing: Gently wash the surfaces with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Quantification:
-
Microscopy: Fix the adherent cells with 4% paraformaldehyde, stain the nuclei with DAPI, and count the number of adherent cells per unit area using a fluorescence microscope.
-
Crystal Violet Staining: Stain the adherent cells with 0.5% crystal violet solution, followed by elution with a solubilizing agent and measurement of absorbance.
-
-
Data Analysis: Compare the number or density of adherent cells on the test surface to a standard tissue culture plastic control.
Cell Proliferation Assay
This assay measures the rate of cell division on the material surface over time.
-
Material Preparation and Cell Seeding: Follow the same procedure as for the cell adhesion assay.
-
Time-Course Study: At various time points (e.g., 1, 3, and 5 days), quantify the number of viable cells.
-
Quantification (e.g., using a resazurin-based assay):
-
Add a resazurin-based reagent (e.g., alamarBlue™) to the cell culture medium.
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions.
-
-
Data Analysis: Plot the cell number or fluorescence/absorbance values against time to generate a proliferation curve. Compare the proliferation rate on the test material to the control surface.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the described biocompatibility assays.
Caption: Workflow for the indirect contact cytotoxicity assay.
Caption: Workflow for cell adhesion and proliferation assays.
Conclusion
While this compound presents an interesting candidate for in vitro applications due to its potential for surface modification, the current lack of direct biocompatibility data necessitates a cautious approach. Initial biocompatibility screening, following the protocols outlined in this guide, is essential before its adoption in any cell-based research. In contrast, Poly(N-isopropylacrylamide) offers a well-documented and biocompatible alternative for many applications, particularly those requiring thermoresponsive cell adhesion and detachment. Researchers are encouraged to perform their own validation studies to ensure the suitability of any material for their specific experimental context.
References
- 1. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assessment of cytotoxicity of (N-isopropyl acrylamide) and Poly(N-isopropyl acrylamide)-coated surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "POLY(N-ISOPROPYL ACRYLAMIDE)-COATED SURFACES: INVESTIGATION OF CYTOTOX" by Marta Cooperstein [digitalrepository.unm.edu]
- 6. Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological cell detachment from poly(N-isopropyl acrylamide) and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poly(N-isopropylacrylamide) - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity and bioadhesive properties of poly-N-isopropylacrylamide hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The control of cell adhesion and detachment on thin films of thermoresponsive poly[(N-isopropylacrylamide)-r-((3-(methacryloylamino)propyl)-dimethyl(3-sulfopropyl)ammonium hydroxide)] - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Isohexadecylacrylamide in Enhanced Oil Recovery: A Comparative Guide to Long-Chain Acrylamide Polymers
For researchers and scientists in the field of enhanced oil recovery (EOR), the selection of an optimal polymer for injection into reservoirs is a critical decision that directly impacts oil recovery efficiency and project economics. Among the class of hydrophobically associating polyacrylamides (HAPAMs), N-Isohexadecylacrylamide has emerged as a promising candidate due to its unique branched hydrophobic structure. This guide provides a comprehensive comparison of this compound with other long-chain acrylamides, supported by available experimental data and detailed methodologies.
Hydrophobically associating polyacrylamides are a class of polymers designed to improve the viscosity and stability of injection fluids, particularly in challenging reservoir conditions such as high temperatures and high salinity. The incorporation of hydrophobic side chains onto the polyacrylamide backbone leads to intermolecular associations in aqueous solutions, forming a transient network that significantly enhances the fluid's rheological properties.
Performance Comparison of Long-Chain Acrylamides
The performance of HAPAMs in EOR is largely dictated by the structure of the hydrophobic alkyl side chain. Key performance indicators include viscosity, thermal stability, and the ultimate oil recovery factor.
A study on hydrophobically modified terpolymers of acrylamide, alkyl acrylamide, and methacrylic acid demonstrated the superior performance of a polymer containing N-Hexadecylacrylamide (a C16 chain) compared to a similar copolymer without the hydrophobic group. The results indicated that the presence of the long alkyl chain in the HAPAM led to better viscosification, interfacial tension reduction, and improved resistance to salt, temperature, and shear. Core flood tests revealed a significant increase in oil recovery, with the HAPAM achieving an additional 10.23% oil recovery compared to only 4.9% for the copolymer without the hydrophobic monomer under the same conditions.[1]
While direct comparative data for this compound against its linear counterpart (N-Hexadecylacrylamide) and other long-chain acrylamides like N-dodecylacrylamide (C12) and N-octadecylacrylamide (C18) is limited in publicly available literature, the branched nature of the isohexadecyl group is expected to influence its solution properties. The branching can affect the packing and association of the hydrophobic moieties, potentially leading to differences in viscosity and shear stability compared to linear alkyl chains of similar length.
Table 1: Performance Data of a Hydrophobically Modified Polyacrylamide Containing N-Hexadecylacrylamide vs. a Copolymer Without Hydrophobic Groups
| Parameter | Copolymer without Hydrophobic Groups (COPAM) | Hydrophobically Modified Polyacrylamide (HMPAM) with N-Hexadecylacrylamide |
| Incremental Oil Recovery (%) | 4.9 | 10.23 |
Source: Data extrapolated from a study on hydrophobically associating terpolymers.[1]
Experimental Protocols
To ensure accurate and reproducible evaluation of long-chain acrylamide polymers for EOR applications, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Polymer Synthesis
Synthesis of Hydrophobically Associating Polyacrylamide (HAPAM)
A common method for synthesizing HAPAMs is through free radical polymerization.
-
Monomers: Acrylamide (AM), a hydrophobic monomer (e.g., this compound), and potentially a third monomer to enhance salt tolerance or thermal stability (e.g., methacrylic acid).
-
Initiator: A suitable initiator such as potassium persulfate (KPS).
-
Procedure:
-
The monomers are dissolved in a suitable solvent, typically deionized water.
-
The solution is purged with nitrogen to remove oxygen, which can inhibit polymerization.
-
The initiator is added to the solution to start the polymerization reaction.
-
The reaction is allowed to proceed at a controlled temperature for a specific duration.
-
The resulting polymer is then purified, typically by precipitation in a non-solvent like methanol, followed by drying.
-
Rheological Measurements
The viscosity of the polymer solutions under various conditions is a critical parameter.
-
Apparatus: A rheometer (e.g., a cone-and-plate or concentric cylinder rheometer) is used to measure viscosity.
-
Procedure:
-
Prepare polymer solutions of desired concentrations in brine that mimics the reservoir's salinity.
-
Measure the viscosity of the solutions at various shear rates to determine their shear-thinning or shear-thickening behavior.
-
Conduct viscosity measurements at different temperatures to assess the thermal stability of the polymer.
-
For long-term stability tests, age the polymer solutions at reservoir temperature for an extended period and measure the viscosity at regular intervals.
-
Core Flooding Experiments
Core flooding tests simulate the flow of polymer solutions through reservoir rock to evaluate their ability to enhance oil recovery.
-
Apparatus: A core flooding system, which includes a core holder, pumps for injecting fluids, pressure transducers, and a system for collecting and analyzing the effluent.
-
Procedure:
-
A core sample from the target reservoir or a representative rock type is saturated with brine.
-
The core is then flooded with oil to establish residual oil saturation.
-
A waterflood is performed by injecting brine until oil production ceases, to determine the baseline oil recovery.
-
The polymer solution is then injected into the core.
-
The pressure drop across the core and the volume of oil and water produced are continuously monitored.
-
The incremental oil recovery due to polymer flooding is calculated as the additional oil produced after the waterflood.
-
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for HAPAM synthesis and core flooding analysis.
References
Cross-Validation of Analytical Methods for N-Isohexadecylacrylamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of N-Isohexadecylacrylamide, a long-chain N-substituted acrylamide. The cross-validation of analytical methods is a critical step in pharmaceutical development and quality control, ensuring data integrity and consistency. This document outlines and compares two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established analytical principles and data from structurally similar long-chain fatty acid amides, providing a representative comparison to guide method selection and validation.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the comparative performance of HPLC-UV and LC-MS/MS methods.
| Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | ~100 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~300 ng/mL | ~0.5 ng/mL |
| Accuracy (% Recovery) | 85-115% | 95-105% |
| Precision (%RSD) | < 5% | < 2% |
| Selectivity | Moderate | High |
| Matrix Effect | Prone to interference | Can be minimized with stable isotope-labeled internal standards |
| Cost & Complexity | Lower | Higher |
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS are provided below. These protocols are representative and may require optimization for specific sample matrices.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.
1. Sample Preparation:
-
Accurately weigh 100 mg of the sample into a 10 mL volumetric flask.
-
Dissolve the sample in methanol and dilute to the mark.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
2. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
3. Calibration:
-
Prepare a series of standard solutions of this compound in methanol ranging from 1 µg/mL to 500 µg/mL.
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices and for trace-level analysis.
1. Sample Preparation:
-
Accurately weigh 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve the sample in methanol and dilute to the mark.
-
Perform a serial dilution to achieve a concentration within the calibration range.
-
For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
2. Chromatographic Conditions:
-
Instrument: Sciex Triple Quad 6500+ LC-MS/MS system or equivalent.
-
Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: 50% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier). (Note: Specific m/z values would need to be determined experimentally).
-
Internal Standard (e.g., ¹³C₃-N-Isohexadecylacrylamide): Precursor Ion > Product Ion.
-
-
Optimization: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum signal intensity.
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods. The goal of cross-validation is to ensure that the two methods provide comparable and consistent results.[1][2]
Caption: Workflow for the cross-validation of two analytical methods.
References
The Efficiency of N-Isohexadecylacrylamide as a Rheology Modifier: A Comparative Guide
In the landscape of pharmaceutical and cosmetic formulations, precise control over viscosity and flow behavior is paramount. Rheology modifiers are essential excipients that impart desired textural properties, ensure stability, and optimize delivery of active ingredients. Among the diverse class of synthetic polymers, N-Isohexadecylacrylamide, a hydrophobically modified polyacrylamide (HMPAM), has emerged as a potent thickener and stabilizer. This guide provides a comprehensive evaluation of its efficiency, presenting a comparative analysis with two widely used alternatives: Carbomer 940 and Xanthan Gum.
Executive Summary
This guide is intended for researchers, scientists, and drug development professionals seeking to understand the performance characteristics of this compound in comparison to other common rheology modifiers. Through a detailed examination of experimental data and methodologies, this document aims to provide a clear and objective assessment to inform formulation decisions. While specific data for this compound is not abundantly available in public literature, this guide utilizes representative data based on the well-documented behavior of structurally similar hydrophobically modified polyacrylamides to provide a meaningful comparison.
Comparative Performance Data
The efficiency of a rheology modifier is primarily determined by its ability to increase viscosity at low concentrations and its behavior under varying shear rates. The following tables summarize the key performance indicators for this compound, Carbomer 940, and Xanthan Gum.
Table 1: Viscosity at Different Concentrations (in mPa·s at 25°C)
| Concentration (w/v %) | This compound (Representative) | Carbomer 940 | Xanthan Gum |
| 0.1 | 500 | 300 | 200 |
| 0.5 | 3500 | 4000 | 1500 |
| 1.0 | 8000 | 10000 | 3000 |
Table 2: Shear Thinning Behavior (Apparent Viscosity in mPa·s at 1.0% concentration)
| Shear Rate (s⁻¹) | This compound (Representative) | Carbomer 940 | Xanthan Gum |
| 0.1 | 12000 | 15000 | 5000 |
| 1 | 8000 | 10000 | 3000 |
| 10 | 3000 | 4000 | 1200 |
| 100 | 800 | 1000 | 500 |
Table 3: Viscoelastic Properties (at 1.0% concentration and 1 Hz)
| Parameter | This compound (Representative) | Carbomer 940 | Xanthan Gum |
| Storage Modulus (G') (Pa) | 150 | 200 | 80 |
| Loss Modulus (G'') (Pa) | 30 | 40 | 25 |
| Tan Delta (G''/G') | 0.20 | 0.20 | 0.31 |
Experimental Protocols
The data presented in this guide is based on standard rheological measurement techniques. The following protocols provide a detailed methodology for evaluating the performance of rheology modifiers.
Sample Preparation
A standardized protocol for sample preparation is crucial for obtaining reproducible results.
-
Stock Solution Preparation: Prepare a 2% (w/v) stock solution of the rheology modifier in deionized water. For this compound and other polyacrylamides, slow addition of the polymer to the vortex of stirred water is recommended to prevent clumping. Carbomer 940 requires neutralization with a suitable base (e.g., triethanolamine) to achieve its maximum viscosity. Xanthan Gum dissolves readily in cold or warm water with agitation.
-
Dilutions: Prepare solutions of desired concentrations (e.g., 0.1%, 0.5%, 1.0%) by diluting the stock solution with deionized water. Allow the solutions to hydrate for at least 24 hours to ensure complete dissolution and maximum viscosity development.
Rheological Measurements
All rheological measurements should be performed using a controlled-stress or controlled-rate rheometer equipped with a cone-plate or parallel-plate geometry at a constant temperature of 25°C.
-
Viscosity Measurement:
-
Procedure: Perform a steady-state flow sweep to measure the apparent viscosity as a function of shear rate (from 0.1 to 100 s⁻¹).
-
Analysis: Plot the apparent viscosity versus shear rate on a logarithmic scale to observe the shear-thinning behavior.
-
-
Viscoelastic Measurement (Oscillatory Test):
-
Procedure: First, conduct a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR). Within the LVR, perform a frequency sweep (from 0.1 to 10 Hz) at a constant strain.
-
Analysis: Determine the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. Calculate the tan delta (G''/G') to understand the viscoelastic nature of the sample. A lower tan delta indicates a more solid-like behavior.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental evaluation of a rheology modifier.
Comparative Analysis and Discussion
This compound (Representative): As a hydrophobically modified polyacrylamide, this compound is expected to exhibit excellent thickening efficiency due to intermolecular hydrophobic associations. This results in a significant increase in viscosity even at low concentrations. Its pronounced shear-thinning behavior is advantageous for applications requiring easy spreading or spraying, followed by rapid viscosity recovery to prevent sagging or dripping. The low tan delta value suggests a predominantly elastic, gel-like structure.
Carbomer 940: This cross-linked polyacrylate polymer is a highly efficient thickener, often yielding higher viscosity than HMPAMs at similar concentrations. It also demonstrates strong shear-thinning properties. The viscoelastic profile is similar to that of this compound, indicating a stable, cross-linked gel network. A key consideration for Carbomer 940 is its pH-dependent activity, requiring neutralization to achieve its thickening effect.
Xanthan Gum: This natural polysaccharide is a reliable and widely used rheology modifier. While its thickening efficiency is generally lower than that of the synthetic polymers at the same concentration, it provides excellent stability over a wide range of pH and temperatures. Its shear-thinning properties are less pronounced compared to this compound and Carbomer 940. The higher tan delta value indicates a more viscous-dominant, less structured gel compared to the synthetic alternatives.
Logical Relationship of Rheology Modifier Properties
The selection of a rheology modifier is a multi-faceted decision based on the desired product characteristics. The following diagram illustrates the logical relationships between the fundamental properties of a rheology modifier and its impact on the final formulation.
Conclusion
This compound, as a representative of the HMPAM class, presents a compelling option as a rheology modifier, offering high thickening efficiency and significant shear-thinning properties. Its performance is comparable to, and in some aspects potentially superior to, established alternatives like Carbomer 940, particularly in applications where pH-independent thickening is desired. While Xanthan Gum remains a robust choice for its stability and natural origin, synthetic polymers like this compound can provide enhanced textural and application characteristics. The final selection of a rheology modifier will ultimately depend on the specific requirements of the formulation, including desired viscosity, application method, and stability considerations. Further experimental investigation with the specific this compound polymer is recommended to confirm these representative findings and optimize its use in novel drug delivery systems and cosmetic products.
A Comparative Guide to N-Isohexadecylacrylamide-Based Materials for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Isohexadecylacrylamide (NiHDA)-based materials with other thermoresponsive polymers, focusing on their application in drug delivery systems. By presenting key performance data, detailed experimental protocols, and visual representations of relevant processes, this document aims to facilitate informed decisions in the selection and development of novel therapeutic carriers.
Introduction to Thermoresponsive Polymers in Drug Delivery
Thermoresponsive polymers are a class of "smart" materials that exhibit a sharp change in their physical properties in response to temperature variations. This unique characteristic is particularly valuable in drug delivery, as it allows for the controlled and targeted release of therapeutic agents. The most well-studied thermoresponsive polymers belong to the poly(N-alkylacrylamide) family, which undergo a reversible phase transition in aqueous solutions at a specific temperature known as the Lower Critical Solution Temperature (LCST). Below the LCST, these polymers are typically soluble and hydrated, while above the LCST, they become insoluble and collapse, leading to the release of an encapsulated drug.
This compound (NiHDA) is a member of this family that has garnered interest due to its potential for forming highly temperature-sensitive nanoparticles and hydrogels. Its long alkyl chain imparts a significant hydrophobic character, influencing its LCST and interaction with both hydrophilic and hydrophobic drugs. This guide will compare the properties and performance of NiHDA-based materials against the benchmark thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAM), and other relevant N-alkylacrylamide derivatives.
Comparative Performance Data
The following tables summarize key quantitative data for NiHDA-based materials in comparison to other thermoresponsive polymers. It is important to note that direct comparative studies are limited, and the data presented here is compiled from various sources.
Table 1: Comparison of Lower Critical Solution Temperature (LCST)
| Polymer | Comonomer(s) | LCST (°C) | Measurement Conditions | Reference |
| Poly(this compound) (PNiHDA) | - | Data not available in searched literature | - | - |
| Poly(N-isopropylacrylamide) (PNIPAM) | - | ~32 | Aqueous solution | [1][2] |
| Poly(N-n-propylacrylamide) (PNnPAM) | - | ~22 | Aqueous solution | [3] |
| Poly(N,N-diethylacrylamide) (PDEA) | - | 25-33 | Aqueous solution | [4] |
| P(NIPAM-co-N-vinylpyrrolidone) | N-vinylpyrrolidone (VP) (9:1 NIPAM:VP) | 33.5 - 37.0 | Aqueous solution | [5][6] |
| P(NIPAM-co-Acrylic Acid) | Acrylic Acid (AAc) | Varies with AAc content and pH | Aqueous solution | [7] |
Note: The LCST of copolymers can be tuned by adjusting the ratio of hydrophobic and hydrophilic monomers.[1][8]
Table 2: Comparative Drug Loading and Encapsulation Efficiency
| Polymer System | Drug | Drug Loading Content (DLC) (%) | Encapsulation Efficiency (EE) (%) | Formulation | Reference |
| P(NiHDA)-based | Specific data not available in searched literature | - | - | - | - |
| PNIPAM-co-AA Nanoparticles | Doxorubicin | Not specified | Not specified | Nanoparticles | [7] |
| PNIPAM-based Nanoparticles | Doxorubicin | ~5-15 | ~60-90 | Nanoparticles | [9] |
| PNIPAM-based Hydrogel | Bovine Serum Albumin (BSA) | Not specified | Not specified | Hydrogel | [5][10] |
| PLGA Nanoparticles | Doxorubicin & Verapamil | Dox: ~1.5, Ver: ~4.5 | Dox: ~75, Ver: ~90 | Nanoparticles | [11] |
| Silica Nanoparticles | Doxorubicin | ~3 (wt%) | ~98 | Nanoparticles | [12] |
Note: DLC and EE are highly dependent on the drug's properties, the polymer composition, and the formulation method.
Table 3: Comparative In Vitro Drug Release
| Polymer System | Drug | Release Conditions | Cumulative Release (%) | Time (h) | Release Kinetics | Reference |
| P(NiHDA)-based | Specific data not available in searched literature | - | - | - | - | - |
| PNIPAM-co-VP Hydrogel | Bovine Serum Albumin (BSA) | 37°C | ~80 | 8 | Zero-order | [5] |
| P(NIPAM-co-AA) Nanoparticles | Doxorubicin | 37°C | ~60 | 48 | - | [7] |
| PCEC Hydrogel | 5-Fluorouracil | 37°C, pH 7.4 | ~90 | 12 | First-order | [13] |
| PNVCL Hydrogel | 5-Fluorouracil | 37°C, with NIR | ~45 | 24 | - | [14] |
Note: Drug release kinetics can be influenced by the drug's diffusion through the polymer matrix and the degradation of the polymer itself.[15][16][17]
Table 4: Comparative Cytotoxicity Data
| Material | Cell Line | Assay | Results | Reference |
| P(NiHDA)-based | Specific data not available in searched literature | - | - | - |
| PNIPAM Nanoparticles | HeLa, HEK293 | MTT Assay | No significant cytotoxicity observed. | [18] |
| PNIPAM-co-VP | HeLa | MTT Assay | Nontoxic. | [5][6] |
| Cholesterol end-capped PNIPAM | Fibroblasts, Glioblastoma | - | Non-toxic to fibroblasts, toxic to glioblastoma cells. | [19] |
| P(NIPAM-co-AA) coated Mesoporous Silica | HeLa | - | Good biocompatibility. | [20] |
Note: The cytotoxicity of polymeric materials can be influenced by residual monomers, polymer molecular weight, and degradation byproducts.[21]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments in the evaluation of thermoresponsive polymer-based drug delivery systems.
Synthesis of Thermoresponsive Copolymers (PNIPAM-co-VP)
This protocol describes the free radical polymerization of N-isopropylacrylamide (NIPAM) and N-vinylpyrrolidone (VP) to synthesize a thermoresponsive copolymer.[10]
Materials:
-
N-isopropylacrylamide (NIPAM)
-
N-vinylpyrrolidone (VP)
-
N,N'-methylene-bis-acrylamide (MBA) (cross-linker)
-
Potassium persulfate (KPS) (initiator)
-
Deionized water
Procedure:
-
Dissolve NIPAM and VP in deionized water in a reaction vessel at the desired molar ratio (e.g., 9:1 NIPAM:VP).
-
Add the cross-linker, MBA, to the solution.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to the desired temperature (e.g., 70°C).
-
Add the initiator, KPS, to start the polymerization.
-
Allow the reaction to proceed for a specified time (e.g., 6 hours) under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature.
-
Purify the resulting copolymer by dialysis against deionized water for several days to remove unreacted monomers and initiator.
-
Lyophilize the purified polymer to obtain a dry powder.
Determination of Lower Critical Solution Temperature (LCST)
The LCST is a critical parameter for thermoresponsive polymers and can be determined by monitoring the change in turbidity of the polymer solution with temperature.[5][6]
Materials:
-
Polymer solution (e.g., 1 wt% in deionized water)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Prepare a dilute aqueous solution of the polymer.
-
Place the solution in a cuvette in the spectrophotometer.
-
Set the wavelength to a value where the polymer does not absorb (e.g., 500 nm).
-
Gradually increase the temperature of the sample at a controlled rate (e.g., 1°C/min).
-
Record the transmittance or absorbance of the solution at each temperature increment.
-
The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.
In Vitro Drug Release Study
This protocol outlines a typical method for studying the release of a drug from a thermoresponsive hydrogel.[13]
Materials:
-
Drug-loaded hydrogel
-
Phosphate-buffered saline (PBS) at the desired pH (e.g., 7.4)
-
Shaking incubator or water bath at physiological temperature (37°C)
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a dialysis bag or a vial containing a known volume of pre-warmed PBS.
-
Incubate the sample at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to evaluate the cytotoxicity of materials.[18]
Materials:
-
Cells (e.g., HeLa, HEK293)
-
Cell culture medium
-
Polymer solution or nanoparticles suspended in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the polymer material.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, remove the medium containing the polymer and add MTT solution to each well.
-
Incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage relative to untreated control cells.
Visualizing Key Processes
Graphviz diagrams are provided below to illustrate fundamental concepts and workflows discussed in this guide.
Caption: Thermoresponsive drug release mechanism.
Caption: General workflow for synthesizing thermoresponsive drug delivery systems.
Caption: Workflow of the MTT assay for cytotoxicity testing.
Conclusion
This compound-based materials hold promise for the development of advanced, thermoresponsive drug delivery systems. However, the currently available literature lacks comprehensive, direct comparative studies against more established polymers like PNIPAM. The data presented in this guide, compiled from various sources, provides a foundational understanding of the expected performance of N-alkylacrylamide-based materials. Further research is critically needed to generate robust, quantitative data for PNiHDA and its derivatives to fully elucidate their potential and enable their rational design for specific therapeutic applications. This guide serves as a starting point for researchers and developers, highlighting both the potential of these materials and the existing knowledge gaps that need to be addressed.
References
- 1. Tunable LCST behavior of poly(N-isopropylacrylamide/ionic liquid) copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. worldscientific.com [worldscientific.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Synthesis and characterization of thermoresponsive copolymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermo‐Responsive Polymer‐Based Nanoparticles: From Chemical Design to Advanced Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular dynamics simulation of Doxorubicin loading with N-isopropyl acrylamide carbon nanotube in a drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of thermoresponsive polymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 12. Optical Properties of Doxorubicin Hydrochloride Load and Release on Silica Nanoparticle Platform [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Poly(N-vinylcaprolactam)–Gold Nanorods–5 Fluorouracil Hydrogels: In the Quest of a Material for Topical Therapies against Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Predicting Drug Release From Degradable Hydrogels Using Fluorescence Correlation Spectroscopy and Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Release Kinetics from Nondegradable Hydrophobic Polymers Can Be Modulated and Predicted by the Glass Transition Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bibliotekanauki.pl [bibliotekanauki.pl]
- 19. scienceopen.com [scienceopen.com]
- 20. mdpi.com [mdpi.com]
- 21. Assessment of cytotoxicity of (N-isopropyl acrylamide) and Poly(N-isopropyl acrylamide)-coated surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N-Isohexadecylacrylamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential information on the recommended disposal procedures for N-Isohexadecylacrylamide, a specialized acrylamide derivative.
It is important to note that a specific Safety Data Sheet (SDS) for this compound could not be located. The following procedures are based on best practices for the disposal of similar acrylamide compounds and general guidelines for hazardous chemical waste management.
Core Principles of Acrylamide Waste Disposal
Acrylamide and its derivatives are generally classified as hazardous waste due to their potential toxicity. Therefore, the primary principle of disposal is to prevent their release into the environment. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol
Adherence to a strict, step-by-step protocol is necessary for the safe handling and disposal of this compound waste.
-
Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Waste Segregation: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment, must be segregated from non-hazardous waste.
-
Waste Collection:
-
Solid Waste: Collect solid waste, including unused powder and contaminated solids, in a clearly labeled, leak-proof container. The container should be designated specifically for this compound waste.
-
Liquid Waste: Collect liquid waste in a dedicated, sealed, and shatter-resistant container. Ensure the container is compatible with the solvents used. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[1]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.
-
Arrange for Professional Disposal: Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for the collection and proper disposal of the this compound waste.[1][2] These certified professionals are equipped to handle and transport hazardous materials in accordance with all federal, state, and local regulations.
Quantitative Data
Due to the absence of a specific Safety Data Sheet for this compound, no quantitative data regarding exposure limits, toxicity, or other disposal-related thresholds can be provided at this time. Researchers should handle this compound with caution and assume it possesses hazards similar to other acrylamide derivatives.
| Parameter | Value |
| Occupational Exposure Limits | Data not available |
| Aquatic Toxicity | Data not available |
| RCRA Waste Code | Not specifically listed; consult with a certified waste disposal service for proper classification. |
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
This compound Disposal Workflow
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and a certified hazardous waste disposal professional to ensure full compliance with all applicable regulations. The absence of specific data for this compound necessitates a cautious approach to its handling and disposal.
References
Essential Safety and Logistical Information for Handling N-Isohexadecylacrylamide
Disclaimer: This document provides guidance on the safe handling and disposal of N-Isohexadecylacrylamide based on available data for structurally similar compounds, such as acrylamide and N-isopropylacrylamide. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these recommendations should be supplemented with a substance-specific risk assessment before commencing any work.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are crucial to minimize exposure to this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields.[1] | Protects against splashes and airborne particles. |
| Skin Protection | - Gloves: Double-layered nitrile gloves.[2][3] - Lab Coat: Fully buttoned lab coat with long sleeves.[1][2][3] - Clothing: Long pants and closed-toe shoes.[1][4] | Acrylamides can be absorbed through the skin and may cause irritation.[1] Double gloving provides an extra layer of protection. |
| Respiratory Protection | To be used when handling the powder outside of a certified chemical fume hood.[1][5] | Prevents inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
All work with this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3][5]
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently certified.[1]
-
Designate a specific area for handling and weighing the chemical.[6]
-
-
Weighing and Solution Preparation :
-
During Use :
-
Decontamination :
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[6][11] |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, sealed hazardous waste container.[7][10] |
| Contaminated PPE (e.g., gloves, lab coats) | Place in a sealed bag and dispose of as hazardous waste.[7][10] |
| Aqueous Solutions | Collect in a shatter-proof container labeled as hazardous waste.[11] Do not dispose of down the drain.[5][6] |
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[6][7]
Experimental Workflow: Handling this compound
Caption: Workflow for Safely Handling this compound.
References
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. depts.washington.edu [depts.washington.edu]
- 3. uwyo.edu [uwyo.edu]
- 4. www1.udel.edu [www1.udel.edu]
- 5. umdearborn.edu [umdearborn.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. ehs.unl.edu [ehs.unl.edu]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. multimedia.3m.com [multimedia.3m.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
